EST73502
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1838622-25-5 |
|---|---|
Fórmula molecular |
C19H26F2N2O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C19H26F2N2O2/c1-3-23-13-19(25-14(2)18(23)24)7-10-22(11-8-19)9-6-15-12-16(20)4-5-17(15)21/h4-5,12,14H,3,6-11,13H2,1-2H3/t14-/m1/s1 |
Clave InChI |
KALIKXMQWFLZKB-CQSZACIVSA-N |
SMILES isomérico |
CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)O[C@@H](C1=O)C |
SMILES canónico |
CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)OC(C1=O)C |
Origen del producto |
United States |
Foundational & Exploratory
The Dual-Target Mechanism of EST73502: A Technical Guide to a Novel Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST73502, also known as WLB-73502, is an orally active, blood-brain barrier penetrant clinical candidate for the treatment of pain.[1] It represents a novel approach to analgesia by simultaneously targeting two distinct proteins involved in pain modulation: the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1][2] This dual mechanism of action aims to provide potent pain relief comparable to traditional opioids while mitigating some of their most significant adverse effects.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: A Bivalent Approach to Pain Management
This compound's pharmacological profile is characterized by two key activities:
-
μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR.[5] This means it binds to and activates the receptor, but with lower intrinsic efficacy compared to full agonists like morphine or oxycodone.[2] This partial agonism is crucial for its analgesic effects. Notably, this compound demonstrates biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[2][4] The lack of significant β-arrestin-2 recruitment is hypothesized to contribute to a reduced side-effect profile, particularly concerning opioid-induced adverse events like respiratory depression and gastrointestinal transit inhibition.[3][4]
-
Sigma-1 Receptor (σ1R) Antagonism: Concurrently, this compound is an antagonist at the σ1R.[5] The σ1R is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems and the sensitization of pain pathways.[6] By blocking the σ1R, this compound is thought to counteract the pronociceptive (pain-promoting) state and may contribute to its efficacy in neuropathic pain models where traditional opioids can be less effective.[2]
This dual-target engagement is designed to produce a synergistic analgesic effect, where the MOR agonism provides pain relief and the σ1R antagonism potentially enhances this effect and confers a favorable safety profile.[6]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data that define the pharmacological activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| μ-Opioid Receptor (MOR) | This compound | 64[7] |
| Sigma-1 Receptor (σ1R) | This compound | 118[7] |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Route of Administration | ED50 | Maximum Effect |
| Paw Pressure Test (Acute Nociceptive Pain) | CD1 Male Mice | Oral (p.o.) | 14 mg/kg[7] | 64%[7] |
| Partial Sciatic Nerve Ligation (PSNL) (Neuropathic Pain) | Male CD1 Mice | Intraperitoneal (i.p.) | ~5 mg/kg | 56%[7] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are typically performed. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to EST73502: A Novel Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist
Introduction
This compound is a novel, orally active, and blood-brain barrier-penetrant small molecule that acts as a dual agonist at the μ-opioid receptor (MOR) and antagonist at the σ1 receptor (σ1R).[1][2] This unique pharmacological profile positions this compound as a promising clinical candidate for the treatment of pain, with the potential for an improved safety profile compared to traditional opioid analgesics.[1][3] Preclinical studies have demonstrated its potent antinociceptive activity in various animal models of acute and chronic pain.[1] Notably, this compound appears to produce less of the undesirable side effects commonly associated with opioid use, such as inhibition of intestinal transit and respiratory depression.[1][4]
This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailed experimental protocols for its characterization, and a visualization of its proposed signaling pathways.
Data Presentation
In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity of this compound [2][5]
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| μ-Opioid Receptor (MOR) | [3H]-DAMGO | Guinea Pig Brain Membranes | 64 |
| σ1 Receptor (σ1R) | [3H]-(+)-pentazocine | Guinea Pig Brain Membranes | 118 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor | Cell Line | Parameter | Value |
| GTPγS Binding | μ-Opioid Receptor (MOR) | CHO-hMOR | Partial Agonist | - |
| β-arrestin-2 Recruitment | μ-Opioid Receptor (MOR) | U2OS-hMOR-βarr2 | No/Insignificant Recruitment | - |
| cAMP Accumulation | μ-Opioid Receptor (MOR) | HEK293-hMOR | Inhibition of forskolin-stimulated cAMP | - |
Table 3: Safety Pharmacology Profile of this compound [6]
| Assay | Target | Result |
| hERG Patch Clamp | hERG Potassium Channel | Low potential for inhibition |
| CYP450 Inhibition Panel | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Low potential for inhibition, except for time-dependent inhibition of CYP2D6 |
| CYP450 Induction Panel | CYP1A2, CYP2B6, CYP3A4 | No induction potential for CYP1A2 and CYP3A4; CYP2B6 induced at high concentrations |
In Vivo Pharmacology
The following table summarizes the in vivo efficacy of this compound in rodent models of pain.
Table 4: In Vivo Antinociceptive Efficacy of this compound [1][2]
| Animal Model | Species | Route of Administration | Endpoint | ED50 |
| Paw Pressure Test (Acute Pain) | CD1 Male Mice | Oral (p.o.) | Analgesia | 14 mg/kg |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | CD1 Male Mice | Intraperitoneal (i.p.) | Attenuation of mechanical allodynia | ~5 mg/kg |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid and σ1 receptors.
-
Protocol for MOR Binding ([3H]-DAMGO):
-
Prepare cell membranes from guinea pig brains.
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4), membrane homogenate, and varying concentrations of this compound.
-
Add the radioligand [3H]-DAMGO at a concentration near its Kd.
-
For non-specific binding, use a high concentration of naloxone.
-
Incubate at room temperature for 60-120 minutes.
-
Harvest the membranes by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC50 value and convert it to Ki using the Cheng-Prusoff equation.[7]
-
-
Protocol for σ1R Binding ([3H]-(+)-pentazocine):
-
Follow a similar procedure as the MOR binding assay, using guinea pig brain membranes.
-
Use [3H]-(+)-pentazocine as the radioligand.[8]
-
For non-specific binding, use a high concentration of haloperidol.
-
2. GTPγS Binding Assay
-
Objective: To assess the functional activity (agonist/antagonist) of this compound at the μ-opioid receptor.
-
Protocol:
-
Prepare membranes from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR).
-
In a 96-well plate, add assay buffer, GDP, membrane suspension, and varying concentrations of this compound.
-
Pre-incubate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Quantify bound [35S]GTPγS using a scintillation counter.
-
Plot the data to determine EC50 and Emax values.[9]
-
3. cAMP Accumulation Assay
-
Objective: To measure the effect of this compound on adenylyl cyclase activity via the μ-opioid receptor.
-
Protocol:
-
Plate cells expressing the human μ-opioid receptor (e.g., HEK293-hMOR) in a 96- or 384-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX).
-
Add varying concentrations of this compound.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[10]
-
4. hERG Patch Clamp Assay
-
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiac risk.
-
Protocol:
-
Use a whole-cell patch-clamp technique on a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the hERG current at each concentration.
-
5. CYP450 Inhibition Assay
-
Objective: To assess the potential of this compound to inhibit major cytochrome P450 enzymes.
-
Protocol:
-
Use human liver microsomes as the enzyme source.
-
Incubate the microsomes with a specific fluorogenic substrate for each CYP isoform (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Measure the formation of the fluorescent metabolite over time.
-
In Vivo Assays
1. Paw Pressure Test (Randall-Selitto Test)
-
Objective: To evaluate the antinociceptive effect of this compound in a model of acute mechanical pain.
-
Protocol:
-
Use male CD1 mice.
-
Administer this compound orally (p.o.) at various doses.
-
At a predetermined time after administration, apply a linearly increasing mechanical force to the dorsal surface of the mouse's hind paw using a paw pressure transducer.
-
Record the pressure at which the mouse withdraws its paw (paw withdrawal threshold).
-
Calculate the percentage of the maximum possible effect (%MPE) and determine the ED50 value.
-
2. Partial Sciatic Nerve Ligation (PSNL) Model
-
Objective: To assess the efficacy of this compound in a model of neuropathic pain.
-
Protocol:
-
Anesthetize male CD1 mice.
-
Make an incision on the thigh to expose the sciatic nerve.
-
Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture.
-
Close the incision.
-
Allow the animals to recover and develop mechanical allodynia (typically over several days).
-
Administer this compound intraperitoneally (i.p.) and measure the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) at various time points.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary in vitro approach to evaluate the drug-drug interaction potential of this compound, a dual µ-opioid receptor partial agonist and σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 11. sophion.com [sophion.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-Depth Technical Guide to EST73502: A Novel Dual Mu-Opioid Receptor Agonist and Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EST73502 is a promising clinical candidate for the treatment of pain, exhibiting a unique dual mechanism of action as a mu-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist.[1][2][3] This synergistic approach aims to provide potent analgesia comparable to traditional opioids like oxycodone, while mitigating common adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1][2][3] Preclinical studies have demonstrated the potent analgesic activity of this compound in various models of acute and chronic pain.[1][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, preclinical data, and detailed experimental methodologies.
Core Pharmacological Profile
This compound is a selective, orally active, and blood-brain barrier penetrant compound.[5] Its dual activity is characterized by its binding affinities and functional modulation of both the mu-opioid and sigma-1 receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Target | Parameter | Value | Species | Assay Type |
| Mu-Opioid Receptor (MOR) | Ki | 64 nM | Human | Radioligand Binding Assay |
| Sigma-1 Receptor (σ1R) | Ki | 118 nM | Human | Radioligand Binding Assay |
| Mu-Opioid Receptor (MOR) | Functional Activity | Agonist | - | cAMP Assay |
| Sigma-1 Receptor (σ1R) | Functional Activity | Antagonist | - | - |
Ki: Inhibitory constant, a measure of binding affinity.
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Parameter | Value | Species | Route of Administration |
| Paw Pressure Test (Acute Pain) | ED50 | 14 mg/kg | Mouse | Oral (p.o.) |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Effective Dose | 5 mg/kg | Mouse | Intraperitoneal (i.p.) |
ED50: The dose that produces 50% of the maximum effect.
Mechanism of Action: A Dual Approach to Analgesia
The therapeutic potential of this compound lies in its simultaneous engagement of two distinct pathways involved in pain modulation.
Mu-Opioid Receptor (MOR) Agonism
As an agonist at the MOR, a G-protein coupled receptor (GPCR), this compound mimics the action of endogenous opioids. Upon binding, it activates the inhibitory G-protein (Gαi/o) signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of MORs also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which hyperpolarizes neurons and reduces neuronal excitability and neurotransmitter release, ultimately dampening the transmission of pain signals.
Sigma-1 Receptor (σ1R) Antagonism
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various signaling pathways and cellular processes, including the sensitization of nociceptive neurons. By acting as an antagonist, this compound inhibits the activity of the σ1R. This antagonism is thought to counteract the pronociceptive (pain-promoting) effects that can be mediated by σ1R activation, particularly in chronic pain states. Furthermore, σ1R antagonism has been shown to potentiate the analgesic effects of MOR agonists, suggesting a synergistic interaction that may contribute to the enhanced therapeutic profile of this compound.
Signaling Pathway Diagrams
Caption: Mu-Opioid Receptor (MOR) Agonist Signaling Pathway of this compound.
References
WLB-73502: A Technical Whitepaper on a Novel Dual-Target Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
WLB-73502, also known as EST73502, is a novel chemical entity with a unique dual mechanism of action, positioning it as a promising candidate for the treatment of pain. It functions as a partial agonist of the μ-opioid receptor (MOR) and an antagonist of the sigma-1 receptor (σ1R). This dual activity is hypothesized to provide potent analgesia with a potentially improved safety profile compared to traditional opioid analgesics. This document provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental findings related to WLB-73502.
Chemical Structure and Properties
WLB-73502 is a synthetic small molecule with the chemical name (R)-9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₆F₂N₂O₂ |
| Molecular Weight | 352.42 g/mol |
| SMILES | CCN1CC2(CCN(CCc3cc(ccc3F)F)CC2)O--INVALID-LINK--C1=O |
| InChIKey | KALIKXMQWFLZKB-CQSZACIVSA-N |
Mechanism of Action: A Dual-Target Approach
WLB-73502 exerts its pharmacological effects through the modulation of two distinct protein targets involved in pain signaling pathways: the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).
-
μ-Opioid Receptor (MOR) Partial Agonism: WLB-73502 acts as a partial agonist at the MOR. Unlike full agonists such as morphine, which elicit a maximal response, partial agonists produce a submaximal response even at saturating concentrations. This property may contribute to a ceiling effect for some of the opioid-related adverse effects. Notably, WLB-73502 demonstrates biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1] The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been implicated in adverse effects like respiratory depression and constipation.
-
Sigma-1 Receptor (σ1R) Antagonism: WLB-73502 is an antagonist at the σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] σ1R antagonists have been shown to potentiate opioid analgesia and may possess intrinsic analgesic properties, particularly in neuropathic pain states. By blocking σ1R, WLB-73502 may enhance the analgesic efficacy of its MOR agonism and contribute to a broader spectrum of activity.
Signaling Pathway of WLB-73502
Caption: Dual mechanism of WLB-73502 at MOR and σ1R.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for WLB-73502.
Table 1: In Vitro Binding Affinities and Functional Activity
| Target | Assay Type | Species | Radioligand | WLB-73502 Kᵢ (nM) | Reference Compound (Kᵢ, nM) |
| μ-Opioid Receptor (MOR) | Binding Affinity | Human | [³H]-DAMGO | 64 | - |
| Sigma-1 Receptor (σ1R) | Binding Affinity | Guinea Pig | [³H]-(+)-Pentazocine | 118 | - |
| MOR | cAMP Production | CHO-K1 cells | - | EC₅₀ = 14 mg/kg (in vivo) | - |
| MOR | β-arrestin-2 Recruitment | CHO-K1 cells | - | No significant recruitment | Morphine (recruits) |
Data compiled from multiple sources.[2][3]
Table 2: In Vivo Analgesic Efficacy
| Pain Model | Species | Route of Administration | WLB-73502 ED₅₀ | Reference Compound (ED₅₀) |
| Paw Pressure Test (Acute Nociceptive Pain) | Mouse (CD1) | Oral (p.o.) | 14 mg/kg | - |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mouse (CD1) | Intraperitoneal (i.p.) | ~5 mg/kg | - |
Data compiled from multiple sources.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of WLB-73502 for the μ-opioid and sigma-1 receptors.
Protocol for MOR Binding Assay:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human μ-opioid receptor are used.
-
Radioligand: [³H]-DAMGO is used as the specific radioligand for MOR.
-
Incubation: Cell membranes are incubated with various concentrations of WLB-73502 and a fixed concentration of [³H]-DAMGO in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The Kᵢ values are calculated using the Cheng-Prusoff equation.
Protocol for σ1R Binding Assay:
-
Membrane Preparation: Membranes from guinea pig brain are used as a source of σ1R.
-
Radioligand: [³H]-(+)-Pentazocine is used as the radioligand for σ1R.
-
Incubation and Analysis: The protocol is similar to the MOR binding assay, with appropriate adjustments for the specific receptor and radioligand.
In Vitro Functional Assays
Objective: To characterize the functional activity of WLB-73502 at the μ-opioid receptor.
Protocol for cAMP Production Assay:
-
Cell Culture: CHO-K1 cells stably expressing the human MOR are cultured in appropriate media.
-
Treatment: Cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) in the presence of varying concentrations of WLB-73502.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF).
-
Data Analysis: The ability of WLB-73502 to inhibit forskolin-stimulated cAMP production is measured, and EC₅₀ values are determined from the concentration-response curves.
Protocol for β-arrestin-2 Recruitment Assay:
-
Cell Line: A cell line co-expressing the MOR and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme) is used.
-
Treatment: Cells are treated with varying concentrations of WLB-73502.
-
Detection: Recruitment of β-arrestin-2 to the activated MOR is measured by detecting the reporter enzyme activity (e.g., luminescence or fluorescence).
-
Data Analysis: Concentration-response curves are generated to determine the extent of β-arrestin-2 recruitment.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro characterization of WLB-73502.
In Vivo Analgesia Models
Objective: To evaluate the analgesic efficacy of WLB-73502 in animal models of pain.
Protocol for Paw Pressure Test (Randall-Selitto Test):
-
Animals: Male CD1 mice are used.
-
Procedure: A constantly increasing pressure is applied to the dorsal surface of the animal's hind paw using a blunt-tipped probe.
-
Measurement: The pressure at which the animal withdraws its paw is recorded as the pain threshold.
-
Drug Administration: WLB-73502 is administered orally at various doses before the test.
-
Data Analysis: The increase in pain threshold after drug administration is calculated, and the ED₅₀ is determined.
Protocol for Partial Sciatic Nerve Ligation (PSNL) Model:
-
Surgery: Under anesthesia, the sciatic nerve of one hind limb of a mouse is partially ligated.
-
Pain Behavior Assessment: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.
-
Drug Administration: WLB-73502 is administered intraperitoneally.
-
Data Analysis: The reversal of mechanical allodynia is measured, and the ED₅₀ is calculated.
Conclusion
WLB-73502 is a novel analgesic candidate with a well-defined dual mechanism of action. Its partial agonism at the μ-opioid receptor, biased away from the β-arrestin-2 pathway, combined with its antagonism of the sigma-1 receptor, presents a compelling profile for a potent and potentially safer analgesic. The preclinical data summarized in this document support its continued investigation and development for the treatment of various pain conditions.
References
EST73502: A Dual-Targeting Approach for the Treatment of Chronic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EST73502 (also known as WLB-73502) is an investigational analgesic compound with a novel dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist.[1][2][3] This unique pharmacological profile positions this compound as a promising candidate for the management of chronic pain, potentially offering a safer and more effective therapeutic option compared to traditional opioid analgesics.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound, focusing on its mechanism of action, experimental data, and relevant protocols for researchers in the field of pain management.
Mechanism of Action: A Dual-Pronged Strategy
This compound exerts its analgesic effects through the simultaneous modulation of two distinct molecular targets: the μ-opioid receptor and the sigma-1 receptor.
-
μ-Opioid Receptor (MOR) Agonism: As a MOR agonist, this compound activates the receptor, which is a key component of the endogenous pain-inhibitory system.[5] MOR activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in reduced neuronal excitability and decreased transmission of pain signals.[5]
-
Sigma-1 Receptor (σ1R) Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in the modulation of various neurotransmitter systems, including the opioid system.[6] Antagonism of the σ1R by this compound is thought to potentiate the analgesic effects of MOR agonism and may also contribute to a reduction in opioid-related side effects.[4][6]
This dual-targeting approach is hypothesized to provide synergistic analgesia while potentially mitigating the undesirable effects associated with conventional opioid therapies, such as tolerance and dependence.
Signaling Pathway and Experimental Workflow
The interplay between MOR agonism and σ1R antagonism is crucial to the therapeutic potential of this compound. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating similar compounds.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for preclinical evaluation.
Preclinical Data
Preclinical studies in rodent models of both acute and chronic pain have demonstrated the analgesic efficacy of this compound. The following tables summarize key quantitative data from these studies.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | μ-Opioid Receptor | 64 nM | Not Specified | |
| σ1 Receptor | 118 nM | Not Specified |
| In Vivo Efficacy (ED50) | Animal Model | Route of Administration | Value | Species | Reference |
| Analgesic Effect | Paw Pressure Test | Oral (p.o.) | 14 mg/kg | Mouse | [2] |
| Partial Sciatic Nerve Ligation | Intraperitoneal (i.p.) | ~5 mg/kg | Mouse | [2] |
These data indicate that this compound possesses potent activity at its target receptors and demonstrates significant analgesic effects in established animal models of pain.
Experimental Protocols
Paw Pressure Test (Randall-Selitto Test)
This test is used to assess mechanical nociceptive thresholds.
-
Animal Habituation: Mice are habituated to the testing environment and handling for several days prior to the experiment.
-
Apparatus: A paw pressure analgesia meter is used. This device applies a linearly increasing mechanical force to the dorsal surface of the animal's hind paw.
-
Procedure: The mouse is gently restrained, and its hind paw is placed on the plinth of the apparatus. A cone-shaped pusher with a rounded tip is positioned on the dorsal surface of the paw.
-
Measurement: The force is gradually increased until the mouse withdraws its paw. The pressure at which the withdrawal reflex occurs is recorded as the pain threshold.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) at a specified time before the test.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at different doses to determine the ED50 value.
Partial Sciatic Nerve Ligation (pSNL) Model
This is a widely used model of neuropathic pain.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made on the lateral side of the thigh to expose the sciatic nerve.
-
The nerve is carefully isolated from the surrounding tissue.
-
A tight ligature is made with a suture (e.g., 8-0 silk) around approximately one-third to one-half of the diameter of the sciatic nerve.[4]
-
The muscle and skin are then closed in layers.
-
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short period.
-
Development of Neuropathic Pain: Mechanical allodynia (a painful response to a normally non-painful stimulus) typically develops within a few days and persists for several weeks.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) once neuropathic pain is established.
-
Data Analysis: The effect of the drug on the paw withdrawal threshold is measured over time, and the dose-response relationship is analyzed to determine the ED50.
Clinical Trials
This compound has progressed to early-stage clinical development. A Phase I clinical trial has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and in patients with chronic pain.
-
EudraCT Number: 2018-000258-23[7]
-
Trial Title: An exploratory, randomised, double-blind, placebo and active therapy-controlled, Phase I study, to assess the safety, tolerability, pharmacokinetics, pharmacodynamics and food-effect of single and multiple ascending oral doses of this compound in healthy adults and patients with chronic, moderate to severe osteoarthritis pain.[7]
-
Status: A Phase I clinical trial of this agent is currently in progress.[2]
The results of this trial will be crucial in determining the future clinical development path for this compound as a novel treatment for chronic pain.
Conclusion
This compound represents an innovative approach to pain management by targeting both the μ-opioid and sigma-1 receptors. Preclinical data have demonstrated its potential to provide effective analgesia with a potentially improved safety profile compared to traditional opioids. The ongoing Phase I clinical trial will provide critical insights into its safety and efficacy in humans. For researchers and drug development professionals, this compound serves as a compelling example of a multi-target ligand designed to address the complexities of chronic pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
The Sigma-1 Receptor's Intricate Dance with Opioids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of opioid pharmacology. Initially misclassified as an opioid receptor subtype, it is now understood to be a distinct entity that allosterically modulates the function of various G-protein coupled receptors (GPCRs), including the μ-opioid receptor (MOR). This interaction holds significant therapeutic promise, offering a potential avenue to enhance opioid analgesia while mitigating detrimental side effects such as tolerance, dependence, and respiratory depression. This technical guide provides an in-depth exploration of the core mechanisms governing the σ1R-opioid interaction, detailed experimental protocols for its investigation, and a summary of key quantitative data.
Core Mechanisms of Sigma-1 Receptor and Opioid Interaction
The interaction between the σ1R and opioid receptors is not one of direct competition for binding but rather a nuanced allosteric modulation. The σ1R can physically associate with the MOR, forming heteromeric complexes.[1] This physical interaction is the foundation for the σ1R's ability to influence opioid receptor signaling.
Key mechanistic insights include:
-
Negative Allosteric Modulation: The σ1R is considered a negative allosteric modulator of the MOR. In its basal state, the σ1R appears to exert a tonic inhibitory effect on MOR signaling.[2]
-
Enhancement of G-protein Coupling by Antagonists: The administration of σ1R antagonists enhances the coupling of MORs to their downstream G-proteins. This is evidenced by a leftward shift in the dose-response curve for opioid-induced stimulation of [³⁵S]GTPγS binding, indicating increased potency of the opioid agonist without a change in its maximal efficacy.[1]
-
No Alteration of Opioid Binding: Importantly, σ1R ligands do not alter the binding affinity of opioids for the MOR.[1] This underscores the allosteric nature of the interaction.
-
Role in Analgesia and Side Effects: By antagonizing the σ1R, the analgesic effects of opioids like morphine are potentiated.[2] Crucially, this potentiation does not appear to extend to the undesirable side effects of opioids, such as respiratory depression and the development of tolerance and reward, as measured by conditioned place preference.[3]
Signaling Pathways
The signaling pathways involved in the σ1R-opioid interaction are complex and multifaceted. The σ1R's role as a chaperone protein allows it to influence numerous cellular processes that can intersect with opioid signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the interaction between σ1R ligands and opioids. These values highlight the potency and efficacy of different compounds in binding and functional assays.
Table 1: Binding Affinities (Ki) of Selected Ligands for Sigma-1 and Opioid Receptors
| Compound | Receptor | Ki (nM) | Reference |
| (+)-Pentazocine | σ1R | 3.4 | [4] |
| Haloperidol | σ1R | 3.2 | [4] |
| BD-1063 | σ1R | 1.8 | [5] |
| Morphine | MOR | 2.5 | [6] |
| DAMGO | MOR | 1.2 | [7] |
| WLB-73502 | σ1R | 22 | [8] |
| WLB-73502 | MOR | 1.9 | [8] |
Table 2: Functional Activity (EC50) of Opioid Agonists in the Presence of Sigma-1 Receptor Ligands
| Opioid Agonist | σ1R Ligand | Assay | EC50 (nM) | Fold Shift | Reference |
| DAMGO | - | [³⁵S]GTPγS Binding | 50.1 | - | [1] |
| DAMGO | BD-1047 (100 nM) | [³⁵S]GTPγS Binding | 15.8 | 3.2 | [1] |
| Morphine | - | [³⁵S]GTPγS Binding | 112 | - | [9] |
| Morphine | Haloperidol (100 nM) | [³⁵S]GTPγS Binding | 28 | 4.0 | [2] |
| Oxycodone | - | cAMP Inhibition | 25 | - | [8] |
| WLB-73502 | - | cAMP Inhibition | 11 | - | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the σ1R-opioid interaction.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of MOR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[10]
References
- 1. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma antagonists potentiate opioid analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Discovery and Development of EST73502: A Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist for the Treatment of Pain
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: EST73502 is a novel investigational compound characterized by its unique dual mechanism of action as a μ-opioid receptor (MOR) partial agonist and a σ1 receptor (σ1R) antagonist. This distinct pharmacological profile offers the potential for potent analgesia comparable to traditional opioids but with an improved safety and tolerability profile, particularly concerning opioid-related adverse effects. This document provides an in-depth technical guide on the discovery, preclinical development, and pharmacological characterization of this compound, presenting key data, experimental methodologies, and associated signaling pathways.
Introduction
The quest for potent analgesics with a reduced burden of adverse effects remains a significant challenge in modern medicine. Traditional opioid agonists, while effective, are associated with a range of dose-limiting side effects, including respiratory depression, constipation, and the potential for abuse and dependence. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein, has emerged as a promising target for pain modulation. Antagonism of σ1R has been shown to potentiate opioid analgesia and mitigate some of its undesirable effects.
This compound (also known as WLB-73502) was developed as a single molecule that combines partial agonism at the MOR with antagonism at the σ1R.[1][2] This dual-action approach is hypothesized to provide synergistic analgesic effects while mitigating the risks associated with full MOR agonists.
Pharmacological Profile
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its affinity and activity at the MOR and σ1R.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (Ki) | μ-Opioid Receptor (MOR) | 64 nM | [3][4] |
| σ1 Receptor (σ1R) | 118 nM | [3][4] | |
| Functional Activity | MOR | Partial Agonist | [2] |
| σ1R | Antagonist | [2] |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the analgesic efficacy of this compound in various animal models of pain.
Table 2: In Vivo Analgesic Efficacy of this compound
| Animal Model | Species | Route of Administration | Efficacy Endpoint | Value | Reference |
| Paw Pressure Test | Mouse (CD1, male) | Oral (p.o.) | EC50 | 14 mg/kg | [3] |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse (CD1, male) | Intraperitoneal (i.p.) | Attenuation of mechanical allodynia | 5 mg/kg (b.i.d. for 10 days) | [3] |
Mechanism of Action: Signaling Pathways
The dual mechanism of action of this compound involves the modulation of two distinct signaling pathways to produce analgesia. As a MOR partial agonist, it activates G-protein coupled signaling, leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity to decrease neuronal excitability. As a σ1R antagonist, it is thought to counteract the pronociceptive actions of the σ1R, which can include the potentiation of N-methyl-D-aspartate (NMDA) receptor activity and the facilitation of neuronal sensitization.
Caption: Proposed signaling pathway of this compound.
Pharmacokinetics and Drug Metabolism
Preliminary in vitro studies have been conducted to evaluate the drug-drug interaction potential of this compound.
Table 3: In Vitro Drug Metabolism and Transporter Interaction Profile of this compound
| Parameter | Finding | Reference |
| Metabolizing Enzymes | Primarily metabolized by CYP3A4 and CYP2D6. | [2] |
| CYP Inhibition | Low potential for CYP inhibition, except for time-dependent inhibition of CYP2D6. | [2] |
| CYP Induction | No induction potential for CYP1A2 and CYP3A4; CYP2B6 induced at high concentrations. | [2] |
| Efflux Transporters | Potential substrate of efflux transporters (efflux ratio ≥ 2), but negligible in vivo impact expected due to high solubility and permeability. | [2] |
| P-gp Inhibition | P-gp inhibition observed (IC50 = 6.7 ± 2.5 µM). | [5] |
| BCRP Inhibition | No BCRP inhibition detected. | [2] |
Experimental Protocols
In Vitro Radioligand Binding Assays
-
μ-Opioid Receptor (MOR) Binding Assay:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MOR.
-
Radioligand: [3H]-DAMGO.[2]
-
Procedure: Cell membranes are incubated with a fixed concentration of [3H]-DAMGO and varying concentrations of this compound in a suitable buffer. Non-specific binding is determined in the presence of an excess of a non-labeled MOR ligand (e.g., naloxone). The reaction is incubated to equilibrium, and then terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation.
-
-
σ1 Receptor (σ1R) Binding Assay:
-
Receptor Source: Guinea pig brain membranes or cells expressing the human σ1R.
-
Radioligand: Typically [3H]-(+)-pentazocine or [3H]-haloperidol.
-
Procedure: Similar to the MOR binding assay, membranes are incubated with the radioligand and varying concentrations of this compound. Non-specific binding is determined using an excess of a non-labeled σ1R ligand (e.g., haloperidol).
-
Data Analysis: IC50 and Ki values are determined as described for the MOR binding assay.
-
In Vitro Functional Assays
-
cAMP Accumulation Assay (MOR Agonism):
-
Cell Line: CHO-K1 cells stably expressing the human MOR.
-
Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with forskolin (B1673556) to induce cAMP production, in the presence of varying concentrations of this compound. The intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined to characterize its agonist activity.
-
In Vivo Analgesia Models
-
Paw Pressure Test (Randall-Selitto Test):
-
Animal Model: Male CD1 mice.
-
Procedure: A constantly increasing pressure is applied to the dorsal surface of the mouse's hind paw using a blunt-tipped probe. The pressure at which the mouse withdraws its paw is recorded as the pain threshold. A baseline pain threshold is established before oral administration of this compound or vehicle. Pain thresholds are then measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE) or as an increase in the pain threshold compared to baseline. The EC50 is calculated from the dose-response curve.
-
-
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain:
-
Animal Model: Male CD1 mice.
-
Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter. This procedure induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments. This compound or vehicle is administered intraperitoneally, and the paw withdrawal threshold is measured over a period of days.
-
Data Analysis: The effect of this compound on the paw withdrawal threshold is compared to that of the vehicle-treated group to determine its efficacy in alleviating neuropathic pain.
-
Caption: High-level experimental workflow for this compound discovery.
Safety and Tolerability
A key aspect of the development of this compound is its potential for an improved safety profile compared to traditional opioids. Preclinical studies have suggested that this compound produces less inhibition of intestinal transit and fewer signs of opiate withdrawal compared to oxycodone.[1] Furthermore, its potential for cardiac liability is assessed through assays such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay.
hERG Assay Protocol
-
Assay Type: In vitro patch-clamp electrophysiology or radioligand binding assay.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure (Patch-Clamp): Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage-clamp protocol. The effect of different concentrations of this compound on the hERG current is evaluated.
-
Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined. This value is used to assess the risk of QT prolongation.
Conclusion
This compound represents a promising, innovative approach to pain management. Its dual activity as a MOR partial agonist and a σ1R antagonist provides a strong rationale for its potential to deliver potent analgesia with a superior safety and tolerability profile compared to conventional opioid therapies. The preclinical data summarized in this whitepaper support the continued investigation of this compound as a novel treatment for pain. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.
References
- 1. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. Whole-cell radioligand saturation binding [protocols.io]
Preclinical Profile of EST73502: A Dual MOR Agonist and σ1R Antagonist for Pain Management
An In-Depth Technical Review for Drug Development Professionals
Executive Summary
EST73502 (also known as WLB-73502) is a novel, orally active, and blood-brain barrier-penetrant clinical candidate developed for the treatment of pain.[1] It possesses a unique dual mechanism of action, functioning as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the sigma-1 receptor (σ1R).[2][3] This combined pharmacology is designed to provide potent analgesic effects comparable to traditional opioids like oxycodone, while potentially offering a superior safety profile with reduced opioid-related adverse effects.[2][4] Preclinical data demonstrates robust efficacy in animal models of acute and chronic pain, alongside a lower propensity for inducing tolerance, gastrointestinal dysfunction, and withdrawal symptoms.[2][5] This whitepaper provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, in vivo efficacy, and metabolic characteristics, to inform researchers and drug development professionals.
Core Pharmacological Profile
This compound is a 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative that has been optimized for dual activity at MOR and σ1R.[2][6] Its distinct pharmacological signature is characterized by partial agonism at the MOR and antagonism at the σ1R, a combination intended to leverage the analgesic properties of MOR activation while mitigating adverse effects through σ1R modulation.[3][5]
In Vitro Binding and Functional Activity
The binding affinity and functional activity of this compound at its primary targets have been characterized in various in vitro assays. The compound demonstrates high affinity for both the human µ-opioid receptor and the sigma-1 receptor.
| Target | Parameter | Value (nM) | Species | Reference |
| µ-Opioid Receptor (MOR) | Ki | 64 | Human | [1] |
| σ1 Receptor (σ1R) | Ki | 118 | Human | [1] |
Functionally, this compound behaves as a partial agonist at the MOR, as demonstrated by its activity in cAMP determination assays in CHO-K1 cells expressing the human MOR.[5] This partial agonism is a key feature, as it may contribute to a ceiling effect for some opioid-related side effects. At the σ1R, it acts as an antagonist.[3]
Proposed Mechanism of Action
The dual pharmacology of this compound is hypothesized to produce a synergistic analgesic effect while improving its safety and tolerability profile compared to conventional opioids.
Figure 1: Proposed dual mechanism of action of this compound.
In Vivo Efficacy in Pain Models
This compound has demonstrated significant analgesic activity in rodent models of both acute and chronic pain. Its efficacy is comparable to that of the potent opioid agonist oxycodone.[2][7]
Acute Pain Model
In the paw pressure test in CD1 male mice, a model of acute nociceptive pain, orally administered this compound produced a dose-dependent analgesic effect.[1]
| Compound | Route of Administration | ED50 (mg/kg) | Maximum Effect (%) | Animal Model | Reference |
| This compound | Oral (p.o.) | 14 | 64 | Paw Pressure Test (Mouse) | [1] |
Chronic Neuropathic Pain Model
The efficacy of this compound in a model of chronic neuropathic pain was assessed using the partial sciatic nerve ligation (PSNL) model in male CD1 mice. Repeated administration of this compound attenuated mechanical allodynia.[1][3]
| Compound | Route of Administration | Dosing Regimen | Maximal Effect (%) | Animal Model | Reference |
| This compound | Intraperitoneal (i.p.) | 5 mg/kg, twice daily for 10 days | 56 | PSNL-induced Mechanical Allodynia (Mouse) | [1] |
Pharmacokinetics and Metabolism
This compound is orally bioavailable and penetrates the blood-brain barrier.[1][5] In vitro studies have been conducted to evaluate its metabolic profile and potential for drug-drug interactions.
Metabolism
The metabolism of this compound involves several cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 identified as the main contributors.[8][9][10]
Drug-Drug Interaction Potential
Preliminary in vitro assessments of drug-drug interaction potential have been conducted.[8][10]
-
CYP Inhibition: this compound showed a low potential for inhibition of most CYP enzymes, with the exception of time-dependent inhibition of CYP2D6.[8][9][10]
-
CYP Induction: No induction potential was observed for CYP1A2 and CYP3A4, while CYP2B6 was induced at high concentrations.[8][9]
-
Transporter Interaction: this compound appears to be a substrate for efflux transporters, but this is not expected to have a significant in vivo impact due to its high solubility and permeability. P-glycoprotein (P-gp) inhibition was observed, but not BCRP inhibition.[8][9]
Safety and Tolerability Profile
A key differentiator for this compound is its improved safety and tolerability profile compared to traditional opioids.[2]
-
Gastrointestinal Effects: Unlike oxycodone, this compound produces analgesic activity with reduced inhibition of intestinal transit.[2][4]
-
Withdrawal: The compound is associated with reduced naloxone-precipitated behavioral signs of opiate withdrawal.[2][4]
-
Tolerance: Repeated administration for four weeks did not lead to the development of tolerance to its antinociceptive effect.[5]
-
Respiratory and Emetic Effects: At doses that produce full analgesic efficacy, this compound did not inhibit respiratory function in rats and was devoid of proemetic effects in ferrets.[5]
Experimental Protocols
The following are generalized protocols for key experiments based on the available literature. For precise details, referring to the full-text publications is recommended.
In Vitro Receptor Binding Assays
Figure 2: General workflow for in vitro receptor binding assays.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably overexpressing the human µ-opioid receptor or sigma-1 receptor are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1R) and varying concentrations of this compound.
-
Separation: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.
Paw Pressure Test (Acute Pain)
Figure 3: Workflow for the paw pressure test in mice.
Methodology:
-
Animal Acclimatization: Male CD1 mice are acclimatized to the testing environment.
-
Compound Administration: this compound or vehicle is administered orally (p.o.).
-
Nociceptive Testing: At a predetermined time after administration, a constantly increasing pressure is applied to the dorsal surface of the mouse's hind paw using an analgesymeter.
-
Endpoint Measurement: The pressure at which the mouse exhibits a withdrawal response is recorded as the nociceptive threshold.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and the dose-response curve is used to determine the ED50 value.
Partial Sciatic Nerve Ligation (Chronic Neuropathic Pain)
Figure 4: Experimental workflow for the partial sciatic nerve ligation model.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb of male CD1 mice is exposed, and a partial ligation is performed.
-
Post-operative Recovery: Animals are allowed to recover, and the development of mechanical allodynia is monitored.
-
Compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) according to the specified dosing regimen.
-
Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Data Analysis: The withdrawal thresholds are compared between the treated and vehicle groups to determine the effect of this compound on neuropathic pain.
Conclusion
The preclinical data for this compound strongly support its development as a novel analgesic with a potentially improved safety profile over conventional opioids. Its dual mechanism of action as a µ-opioid receptor partial agonist and a σ1 receptor antagonist provides a strong rationale for its efficacy in a broad range of pain states, including those with a neuropathic component. The reduced incidence of typical opioid-related side effects in preclinical models suggests that this compound could offer a significant clinical advantage. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Preliminary in vitro approach to evaluate the drug-drug interaction potential of this compound, a dual µ-opioid receptor partial agonist and σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
The Therapeutic Potential of EST73502 for Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. EST73502, a novel investigational compound, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in neuropathic pain. It details the compound's unique dual mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, outlines the experimental protocols used in its evaluation, and visualizes its proposed signaling pathways.
Introduction
This compound is a selective, orally active, and blood-brain barrier penetrant small molecule that acts as a dual μ-opioid receptor (MOR) partial agonist and σ1 receptor (σ1R) antagonist.[1] This dual pharmacology is designed to provide potent analgesia while mitigating the adverse effects associated with conventional opioid agonists. Preclinical studies have demonstrated the potential of this compound to be a first-in-class analgesic with an improved safety and tolerability profile.
Mechanism of Action
This compound exerts its analgesic effects through a synergistic action on two distinct targets:
-
μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR. This allows it to engage the primary target for opioid analgesia, leading to a reduction in nociceptive signaling. Importantly, as a partial agonist, it is suggested to have a ceiling effect for respiratory depression, a major life-threatening side effect of full MOR agonists. Furthermore, it has been shown to produce minimal to no β-arrestin-2 recruitment, a pathway implicated in the development of opioid-induced side effects such as tolerance and constipation.[2][3]
-
σ1 Receptor (σ1R) Antagonism: The σ1 receptor is a unique intracellular chaperone protein that has been implicated in the sensitization of nociceptive pathways and the development of neuropathic pain. By antagonizing the σ1R, this compound is thought to inhibit the hyperexcitability of neurons, a key feature of neuropathic pain states. This action is believed to contribute to its enhanced efficacy in neuropathic pain models compared to traditional opioids.
The combination of MOR partial agonism and σ1R antagonism in a single molecule represents a novel approach to pain management, aiming to provide superior analgesia with an improved safety profile.
Quantitative Data Summary
The preclinical profile of this compound is supported by robust quantitative data from a range of in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species |
| Binding Affinity (Ki) | μ-Opioid Receptor (MOR) | 64 nM | Human |
| σ1 Receptor (σ1R) | 118 nM | Human | |
| Functional Activity (EC50) | MOR (cAMP accumulation) | Partial Agonist | CHO-K1 cells |
| β-arrestin 2 Recruitment | MOR | No/Insignificant | - |
Data sourced from MedchemExpress and ResearchGate.[1][2]
Table 2: In Vivo Efficacy in a Neuropathic Pain Model
| Animal Model | Pain Modality | Administration Route | ED50 | Species |
| Partial Sciatic Nerve Ligation (PSNL) | Mechanical Allodynia | Intraperitoneal (i.p.) | ~5 mg/kg | Male CD1 Mice |
| Paw Pressure Test | Mechanical Nociception | Oral (p.o.) | 14 mg/kg | Male CD1 Mice |
Data sourced from ResearchGate and MedchemExpress.[1][2]
Table 3: Comparative Efficacy in Neuropathic Pain
| Compound | Efficacy vs. Morphine | Efficacy vs. Oxycodone |
| This compound | Superior | Superior |
Data sourced from ResearchGate.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model is a widely used and well-validated surgical procedure in rodents to induce neuropathic pain that mimics symptoms of human nerve injury.
-
Animals: Male CD1 mice are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
The biceps femoris muscle is exposed to reveal the sciatic nerve.
-
A partial, tight ligation of the dorsal third of the sciatic nerve is performed using a suture (e.g., 8-0 silk).
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing: Behavioral assessments are typically performed at baseline before surgery and then at multiple time points post-surgery (e.g., days 7, 14, 21) to assess the development and maintenance of neuropathic pain.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using the von Frey test.
-
Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, are used.
-
Procedure:
-
Animals are placed in individual chambers with a wire mesh floor and allowed to acclimate.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw.
-
The "up-down" method is often employed to determine the 50% paw withdrawal threshold. This involves starting with a mid-range filament and increasing or decreasing the filament strength based on the animal's response (paw withdrawal, licking, or shaking).
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a statistical method, providing a quantitative measure of mechanical sensitivity.
Paw Pressure Test (Randall-Selitto Test)
This test is used to assess mechanical nociceptive thresholds.
-
Apparatus: A device that applies a linearly increasing pressure to the animal's paw.
-
Procedure:
-
The animal's paw is placed on a plinth under a pointed pusher.
-
A constantly increasing pressure is applied to the dorsal surface of the paw.
-
The pressure at which the animal withdraws its paw is recorded as the pain threshold.
-
-
Data Analysis: The withdrawal threshold is measured in grams. An increase in the withdrawal threshold after drug administration indicates an analgesic effect.
Safety and Tolerability Profile
A key differentiating feature of this compound is its potentially improved safety and tolerability profile compared to traditional opioids. Preclinical data suggests that this compound has:
-
Reduced Gastrointestinal Side Effects: Unlike full MOR agonists, this compound is reported to have a reduced inhibitory effect on intestinal transit.
-
Lower Potential for Tolerance: The dual mechanism of action and the partial agonist nature at the MOR may contribute to a lower likelihood of developing tolerance with chronic use.
-
Reduced Withdrawal Symptoms: Preclinical evidence suggests a lower incidence of naloxone-precipitated withdrawal symptoms compared to classic opioids.[4]
Conclusion
This compound represents a promising, innovative approach to the treatment of neuropathic pain. Its dual mechanism of action, targeting both the MOR and the σ1R, offers the potential for potent analgesia with an improved safety and tolerability profile over existing opioid therapies. The preclinical data summarized in this guide provide a strong rationale for its continued clinical development. Further investigation in human subjects will be crucial to fully elucidate its therapeutic potential in patients suffering from neuropathic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - TECNOCAMPUS [repositori.tecnocampus.cat]
- 4. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EST73502 In Vivo Experiments
Introduction
EST73502, also known as WLB-73502, is a novel, orally active, and blood-brain barrier-penetrant compound with a dual mechanism of action.[1] It functions as a selective μ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2][3][4] This unique pharmacological profile makes it a promising clinical candidate for the treatment of pain, with studies suggesting potent analgesic effects in various preclinical models of both acute and chronic pain, comparable to traditional opioids like oxycodone.[2][3][5] A key advantage highlighted in preclinical studies is its improved safety profile, showing reduced opioid-related adverse effects such as intestinal transit inhibition and naloxone-precipitated withdrawal symptoms.[2][3][4][5]
Mechanism of Action
This compound exerts its analgesic effects through a dual, synergistic mechanism. As a MOR agonist, it activates opioid receptors, a well-established pathway for pain relief. Simultaneously, its antagonism of the σ1R contributes to its analgesic efficacy, particularly in neuropathic pain states, and is thought to mitigate some of the adverse effects associated with classical opioids.[5][6] The σ1R is a unique chaperone protein that can modulate various neurotransmitter systems, and its antagonism has been shown to enhance opioid analgesia.[6]
Signaling Pathway of this compound
Caption: Dual mechanism of this compound: MOR agonism and σ1R antagonism leading to analgesia.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinities
| Receptor | K_i (nM) |
| μ-Opioid Receptor (MOR) | 64 |
| σ1 Receptor (σ1R) | 118 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Analgesic Efficacy in Mice
| Experimental Model | Administration Route | ED_50 / Effective Dose | Maximum Effect | Animal Strain |
| Paw Pressure Test (Acute Pain) | Oral (p.o.) | 14 mg/kg | 64% | CD1 Male Mice |
| Partial Sciatic Nerve Ligation (PSNL) (Neuropathic Pain) | Intraperitoneal (i.p.) | ~5 mg/kg | 56% | CD1 Male Mice |
| Data compiled from multiple sources.[1][5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on the information available in the cited literature and standard pharmacological practices.
Protocol 1: Evaluation of Acute Antinociceptive Activity (Paw Pressure Test)
Objective: To assess the dose-dependent analgesic effect of this compound on mechanical nociceptive thresholds in an acute pain model.
Materials:
-
This compound (free base or monohydrochloride salt)
-
Vehicle (e.g., sterile water, saline, or other appropriate solvent)
-
Male CD1 mice
-
Analgesy-meter (e.g., Randall-Selitto apparatus)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate male CD1 mice to the laboratory environment for at least 3-5 days before the experiment. House them with free access to food and water.
-
Habituation: On the day of the experiment, habituate the mice to the testing apparatus for 15-30 minutes to minimize stress-induced analgesia.
-
Baseline Measurement: Determine the basal mechanical nociceptive threshold for each mouse by applying a linearly increasing pressure to the dorsal surface of the hind paw using the analgesy-meter. The endpoint is the pressure at which the mouse withdraws its paw. Record this as the baseline reading.
-
Compound Administration:
-
Prepare solutions of this compound at various concentrations (e.g., 10, 20, 40 mg/kg) in the chosen vehicle.[1]
-
Administer the prepared doses of this compound or vehicle to different groups of mice via oral gavage (p.o.).
-
-
Post-Treatment Measurement: At a predetermined time point after administration (e.g., 30, 60, or 90 minutes), re-measure the paw withdrawal threshold for each mouse.
-
Data Analysis:
-
Calculate the analgesic effect as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off latency - Baseline latency)] x 100.
-
A cut-off pressure is established to prevent tissue damage.
-
Determine the ED_50 (the dose required to produce 50% of the maximum effect) by plotting a dose-response curve.
-
Protocol 2: Evaluation of Chronic Antiallodynic Activity (Partial Sciatic Nerve Ligation - PSNL Model)
Objective: To assess the ability of this compound to reverse mechanical allodynia in a neuropathic pain model.
Materials:
-
This compound
-
Vehicle
-
Male CD1 mice
-
Surgical instruments for nerve ligation
-
Anesthetics (e.g., isoflurane)
-
Von Frey filaments
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
PSNL Surgery:
-
Anesthetize the mice.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully ligate approximately one-third to one-half of the diameter of the sciatic nerve with a suture.
-
Close the incision and allow the animals to recover for a period (e.g., 7-10 days) to allow for the development of mechanical allodynia.
-
-
Baseline Allodynia Assessment:
-
Place the mice in individual compartments on a wire mesh floor and allow them to acclimate.
-
Measure the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments applied to the plantar surface of the hind paw on the operated side.
-
The 50% withdrawal threshold can be determined using the up-down method.
-
-
Compound Administration:
-
Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the peak effect and duration of action.
-
Data Analysis:
-
Compare the paw withdrawal thresholds of the this compound-treated group with the vehicle-treated group.
-
Calculate the percentage reversal of allodynia. The maximal effect is reported as the highest percentage of attenuation observed.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo analgesic study of this compound.
In Vivo Analgesic Study Workflow for this compound
Caption: General workflow for in vivo analgesic testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EST73502 Cell-Based Mu-Opioid Receptor (MOR) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST73502, also known as WLB-73502, is a novel investigational compound characterized as a dual μ-opioid receptor (MOR) partial agonist and sigma-1 (σ1) receptor antagonist.[1] Its unique pharmacological profile suggests potential as an analgesic with an improved safety profile compared to traditional opioids.[1] Characterizing the cellular activity of this compound at the MOR is crucial for understanding its mechanism of action and therapeutic potential. This document provides detailed application notes and protocols for two key cell-based assays used to quantify MOR activation by this compound: a cAMP inhibition assay to measure G-protein pathway activation and a β-arrestin 2 recruitment assay to assess a distinct signaling and regulatory pathway.
Principle of MOR Activation Assays
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Agonist binding to MOR initiates two major signaling cascades:
-
G-Protein Dependent Signaling: Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
β-Arrestin Recruitment: Agonist-bound MOR is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This leads to receptor desensitization, internalization, and initiation of G-protein independent signaling pathways.
The following protocols describe methods to quantify this compound's activity in both of these pathways.
Quantitative Data Summary
The following tables summarize the in vitro functional activity of this compound in comparison to reference MOR agonists.
Table 1: MOR G-Protein Activation (cAMP Inhibition Assay)
| Compound | EC50 (nM) | Emax (% inhibition vs. DAMGO) |
| This compound (WLB-73502) | 1.58 | 80% |
| DAMGO (reference agonist) | 2.11 | 100% |
| Morphine | 2.11 | 100% |
| Oxycodone | 2.18 | 100% |
| Fentanyl | 2.23 | 100% |
Data sourced from Vidal-Torres et al., 2023.[1]
Table 2: MOR β-Arrestin 2 Recruitment Assay
| Compound | Emax (% recruitment vs. DAMGO) |
| This compound (WLB-73502) | No significant recruitment |
| DAMGO (reference agonist) | 100% |
| Morphine | Significant recruitment |
| Oxycodone | Significant recruitment |
| Fentanyl | Significant recruitment |
Data interpretation based on Vidal-Torres et al., 2023, which states WLB-73502 produced "no/unsignificant β-arrestin-2 recruitment".[1]
Table 3: Receptor Binding Affinity
| Compound | MOR Ki (nM) | σ1R Ki (nM) |
| This compound | 64 | 118 |
Data sourced from García et al., 2020.
Signaling Pathway and Experimental Workflows
Figure 1: Simplified MOR signaling pathways activated by agonists.
Experimental Protocols
G-Protein Dependent Signaling: cAMP Inhibition Assay
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format performed in CHO-K1 cells stably expressing the human μ-opioid receptor.
Materials:
-
CHO-K1 cells stably expressing human MOR
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin)
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
Adenylyl cyclase activator: Forskolin (B1673556)
-
This compound and reference agonists (e.g., DAMGO)
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2)
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture CHO-K1-MOR cells to ~80-90% confluency.
-
On the day of the assay, harvest cells and resuspend in assay buffer containing a phosphodiesterase inhibitor to a final concentration of 2,000 cells/5 µL.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Add 2.5 µL of the compound dilutions to the respective wells.
-
Add 2.5 µL of assay buffer to control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Prepare a solution of forskolin in assay buffer. The final concentration should be pre-determined to elicit a submaximal cAMP response (e.g., 1-10 µM).
-
Add 2.5 µL of the forskolin solution to all wells except the basal control wells (which receive 2.5 µL of assay buffer).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the HTRF d2-labeled cAMP analog and 5 µL of the HTRF cryptate-labeled anti-cAMP antibody (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Normalize the data with 0% inhibition corresponding to the forskolin-stimulated cAMP level and 100% inhibition corresponding to the basal cAMP level.
-
Plot the percent inhibition against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
References
Application Notes and Protocols for EST73502 in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
EST73502 (also known as WLB-73502) is a novel, orally active, and blood-brain barrier penetrant compound with a unique dual mechanism of action. It functions as a μ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1] This profile allows for potent antinociceptive effects in a variety of rodent pain models, including acute, chronic inflammatory, and neuropathic pain, while exhibiting a significantly improved side-effect profile compared to traditional opioid analgesics.[2][3][4] Preclinical studies demonstrate that this compound provides analgesic efficacy comparable to oxycodone but with reduced opioid-induced adverse effects such as inhibition of intestinal transit and naloxone-precipitated withdrawal symptoms.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in key rodent pain models.
Mechanism of Action
This compound exerts its analgesic effects through a dual pharmacological action:
-
μ-Opioid Receptor (MOR) Agonism: Like conventional opioids, this compound activates MOR, a key receptor in the modulation of pain signals within the central nervous system.
-
σ1 Receptor (σ1R) Antagonism: The antagonism of σ1R is believed to synergistically enhance the analgesic effects of MOR agonism and may contribute to its efficacy in neuropathic pain states, which are often resistant to traditional opioids.[5]
This dual mechanism is thought to be responsible for its potent analgesia and favorable safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. sophion.com [sophion.com]
- 5. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paw Pressure Analgesia Testing of EST73502
Audience: Researchers, scientists, and drug development professionals.
Introduction
The paw pressure test, also known as the Randall-Selitto test, is a widely used method for assessing nociceptive thresholds in preclinical animal models.[1] This test is instrumental in the evaluation of potential analgesic compounds by measuring the animal's response to a gradually increasing mechanical stimulus applied to the paw. An increase in the pressure tolerated before a withdrawal response is indicative of an analgesic effect. This document provides a detailed methodology for utilizing the paw pressure test to evaluate the analgesic potential of the novel compound EST73502.
The electronic pressure-meter test is a more recent and sensitive method that offers an objective and quantitative measurement of mechanical nociception.[2][3] It works by inducing a hindpaw flexion reflex through a controlled application of pressure via a handheld force transducer.[2][3] This electronic version allows for precise and continuous readings of the applied force, with the peak force at the moment of withdrawal being automatically recorded.[4]
These application notes will detail the necessary protocols for conducting the paw pressure test, guidance on data presentation and analysis, and visual representations of the experimental workflow and underlying signaling pathways relevant to analgesia.
Experimental Protocols
Animals
-
Species: Male/Female Sprague-Dawley rats or C57BL/6 mice.
-
Weight: 200-250g for rats, 20-25g for mice.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the testing environment and handling for at least 3 days prior to the experiment to minimize stress-induced variability.
Materials and Equipment
-
Electronic Paw Pressure Meter (e.g., IITC Life Science, Ugo Basile) with a handheld applicator.[4]
-
Animal restrainers or slings appropriate for the species.[4]
-
This compound compound and vehicle control solution.
-
Administration supplies (e.g., gavage needles, syringes).
-
Data recording software or datasheets.
Experimental Procedure
-
Baseline Measurement:
-
Gently restrain the animal, allowing one hind paw to be accessible.
-
Position the tip of the pressure applicator on the dorsal surface of the paw.
-
Apply a linearly increasing pressure to the paw.
-
The endpoint is the withdrawal of the paw, vocalization, or struggling.
-
The pressure (in grams) at which the animal withdraws its paw is recorded as the baseline paw withdrawal threshold (PWT).
-
Repeat the measurement 2-3 times on each hind paw with at least 5 minutes between measurements, and average the values to obtain a stable baseline.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
A positive control, such as a known analgesic (e.g., morphine or indomethacin), should be included.
-
-
Post-Treatment Measurements:
-
At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the paw pressure measurement as described in the baseline step.
-
The cutoff pressure should be set to avoid tissue damage (e.g., 250g for rats).
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the analgesic effect of this compound.
Data Presentation and Analysis
The primary endpoint in the paw pressure test is the paw withdrawal threshold (PWT), measured in grams.[1] Data should be presented as the mean ± standard error of the mean (SEM). The analgesic effect can be expressed as the change in PWT from baseline or as the percentage of the maximum possible effect (%MPE).
%MPE Calculation:
%MPE = [ (Post-drug PWT - Baseline PWT) / (Cutoff Pressure - Baseline PWT) ] x 100
Table 1: Paw Withdrawal Threshold (g) Following Administration of this compound
| Treatment Group | N | Baseline PWT (g) | 30 min Post-Dose PWT (g) | 60 min Post-Dose PWT (g) | 90 min Post-Dose PWT (g) | 120 min Post-Dose PWT (g) |
| Vehicle Control | 10 | 45.2 ± 2.1 | 46.1 ± 2.3 | 45.8 ± 2.0 | 45.5 ± 2.2 | 45.3 ± 2.1 |
| This compound (10 mg/kg) | 10 | 44.8 ± 2.5 | 65.3 ± 3.1 | 88.7 ± 4.5 | 72.4 ± 3.8 | 55.1 ± 2.9 |
| This compound (30 mg/kg) | 10 | 45.5 ± 2.3 | 82.1 ± 4.0 | 125.6 ± 5.2 | 105.3 ± 4.9 | 78.9 ± 3.5 |
| Positive Control | 10 | 45.1 ± 2.0 | 110.5 ± 5.1 | 150.2 ± 6.3 | 135.8 ± 5.8 | 102.4 ± 4.7* |
*p < 0.05 compared to Vehicle Control
Table 2: Percentage of Maximum Possible Effect (%MPE)
| Treatment Group | N | 30 min Post-Dose %MPE | 60 min Post-Dose %MPE | 90 min Post-Dose %MPE | 120 min Post-Dose %MPE |
| Vehicle Control | 10 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.1 |
| This compound (10 mg/kg) | 10 | 10.0 ± 1.5 | 21.2 ± 2.2 | 13.2 ± 1.9 | 5.0 ± 1.4 |
| This compound (30 mg/kg) | 10 | 17.9 ± 2.0 | 39.1 ± 2.5 | 29.2 ± 2.4 | 16.3 ± 1.7 |
| Positive Control | 10 | 31.9 ± 2.5 | 51.3 ± 3.1 | 44.2 ± 2.8 | 27.9 ± 2.3* |
*p < 0.05 compared to Vehicle Control
Statistical Analysis: Data can be analyzed using a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups to the vehicle control group at each time point. A p-value of less than 0.05 is typically considered statistically significant.
Putative Signaling Pathway for Analgesia
While the specific mechanism of this compound is not defined, many analgesic compounds modulate the transmission of pain signals in the peripheral and central nervous systems. A common pathway involves the inhibition of pro-nociceptive mediators.
Caption: Putative mechanism of action for this compound in modulating pain signaling.
Disclaimer: This document provides a generalized methodology for the paw pressure test. Specific parameters, such as compound doses, administration routes, and time points, should be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. An electronic pressure-meter nociception paw test for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An electronic pressure-meter nociception paw test for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paw Pressure Test Apparatus - San Diego Instruments [sandiegoinstruments.com]
Application Notes and Protocols for the Partial Sciatic Nerve Ligation (PSNL) Model and the Evaluation of EST73502
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management.[1][2][3] Preclinical research relies on robust animal models that mimic the symptoms of human neuropathic pain to develop and validate novel therapies.[1][2][3] The partial sciatic nerve ligation (PSNL) model is a widely utilized and well-characterized surgical model in rodents that induces long-lasting mechanical allodynia and thermal hyperalgesia, key features of neuropathic pain.[1][3] This model involves the tight ligation of a portion of the sciatic nerve, leading to a combination of injured and intact axons, which is thought to replicate many of the symptoms observed in humans with neuropathic pain.[1][3]
EST73502 (also known as WLB-73502) is a novel analgesic compound with a dual mechanism of action.[1] It acts as a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the sigma-1 receptor (σ1R).[1] This dual activity suggests a potential for strong analgesic efficacy with a favorable side-effect profile compared to traditional opioids.[1] The σ1R antagonism is particularly relevant for neuropathic pain, as σ1 receptors are implicated in the sensitization of pain pathways. This document provides detailed protocols for the implementation of the PSNL model in mice and the subsequent evaluation of the therapeutic potential of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing neuropathic pain using the PSNL model and evaluating the efficacy of a test compound like this compound.
Caption: Experimental workflow for the PSNL model and drug evaluation.
Quantitative Data for this compound in the PSNL Model
The following table summarizes the reported efficacy of this compound in a rodent model of neuropathic pain.
| Compound | Animal Model | Pain Type | Test | Route of Administration | Efficacy (ED₅₀) | Reference |
| This compound | Partial Sciatic Nerve Ligation (PSNL) | Neuropathic Pain | Mechanical Allodynia | Intraperitoneal (i.p.) | ~5 mg/kg | [1] |
Experimental Protocols
Partial Sciatic Nerve Ligation (PSNL) Surgical Protocol (Mouse)
This protocol describes the procedure for inducing neuropathic pain via partial ligation of the sciatic nerve.[1][2][3]
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Surgical clippers and antiseptic solution (e.g., Betadine and 70% ethanol)
-
Sterile surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 8-0 silk suture)
-
Wound clips or sutures for skin closure
-
Heating pad
-
Post-operative analgesic (e.g., Meloxicam, 1 mg/kg)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[4] Shave the fur from the lateral aspect of the mid-thigh of the left hind limb. Clean the surgical area with betadine followed by 70% ethanol. Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Incision and Exposure: Make a small incision (~0.5 cm) through the skin of the thigh.[1] Blunt dissect through the biceps femoris muscle to expose the sciatic nerve. The sciatic nerve is a large nerve located deep to the main muscle mass.
-
Nerve Ligation: Carefully isolate the sciatic nerve from the surrounding connective tissue. Using an 8-0 silk suture, tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.[1][3]
-
Wound Closure: Suture the muscle layer with absorbable sutures if necessary. Close the skin incision with wound clips or non-absorbable sutures.
-
Post-operative Care: Administer a post-operative analgesic such as meloxicam.[1] Allow the animal to recover on a heating pad in a clean cage. Provide easy access to food and water. Monitor the animal daily for signs of distress or infection and remove skin staples approximately one week after surgery.[1]
Sham Surgery Control: For sham-operated animals, perform the same surgical procedure, including exposure of the sciatic nerve, but do not ligate the nerve.[1]
Behavioral Testing Protocols
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimation: Place the mice in the individual enclosures on the mesh platform for at least 30 minutes before testing to allow for acclimation.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the force range. Apply the filament perpendicular to the paw surface until it bends, and hold for 3-5 seconds.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass-floored testing enclosures
Procedure:
-
Acclimation: Place the mice in the glass-floored enclosures and allow them to acclimate for at least 30 minutes.
-
Heat Application: Position the radiant heat source under the glass floor directly beneath the mid-plantar surface of the hind paw.
-
Latency Measurement: Activate the heat source. The apparatus will automatically record the time it takes for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Collection: Test both the ipsilateral (ligated) and contralateral (unligated) paws. Repeat the measurement 2-3 times for each paw with at least 5 minutes between measurements.
Molecular Analysis Protocols
Procedure:
-
Deeply anesthetize the mice with an overdose of an anesthetic (e.g., isoflurane followed by cervical dislocation).
-
For spinal cord collection, perform a laminectomy to expose the lumbar spinal cord. Isolate the lumbar segment (L4-L6).
-
For dorsal root ganglia (DRG) collection, locate the L4-L6 DRGs and carefully dissect them.
-
Immediately flash-freeze the collected tissues in liquid nitrogen and store them at -80°C until further processing.
This protocol provides a general framework for analyzing protein expression in spinal cord tissue.[5]
Procedure:
-
Protein Extraction: Homogenize the frozen spinal cord tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
This protocol provides a general method for analyzing gene expression in DRG tissue.[6][7]
Procedure:
-
RNA Extraction: Homogenize the frozen DRG tissue and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).
-
Proposed Signaling Pathway of this compound in Neuropathic Pain
The following diagram illustrates the proposed mechanism of action of this compound in modulating neuropathic pain signals.
Caption: Proposed dual mechanism of this compound in neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of Intranasal N-Acetyl-L-Cysteine with Cell-Penetrating Peptide-Modified Polymer Micelles on Neuropathic Pain in Partial Sciatic Nerve Ligation Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNT signaling underlies the pathogenesis of neuropathic pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression changes in dorsal root ganglia following peripheral nerve injury: roles in inflammation, cell death and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorsal root ganglion transcriptome analysis following peripheral nerve injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of EST73502 Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST73502, also known as WLB-73502, is a novel investigational drug characterized by its dual activity as a partial agonist of the µ-opioid receptor (MOR) and an antagonist of the sigma-1 receptor (σ1R). This unique pharmacological profile suggests its potential as a potent analgesic with an improved safety profile compared to traditional opioids. To effectively evaluate its therapeutic potential, it is crucial to characterize its pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.
This document provides a comprehensive guide to the quantitative analysis of this compound in plasma samples using a validated LC-MS/MS method. It includes detailed protocols for sample preparation and chromatographic and mass spectrometric analysis, as well as representative validation data.
Signaling Pathway of this compound
This compound exerts its pharmacological effects by modulating two distinct signaling pathways:
-
µ-Opioid Receptor (MOR) Agonism: As a G-protein coupled receptor (GPCR), MOR activation by an agonist like this compound initiates an intracellular signaling cascade. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The net effect is a reduction in neuronal excitability, which contributes to its analgesic properties.
-
Sigma-1 Receptor (σ1R) Antagonism: The σ1R is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. Its antagonism by this compound can modulate a variety of downstream signaling events, including the activity of various ion channels and other receptors like the NMDA receptor. By antagonizing the σ1R, this compound may potentiate opioid analgesia and mitigate some of the undesirable side effects associated with MOR agonism.
Caption: Signaling pathway of this compound.
Experimental Protocols
I. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This method is rapid, simple, and provides good recovery.
Materials:
-
Blank plasma (Human, Rat, or other species of interest) with K2-EDTA as anticoagulant.
-
This compound reference standard.
-
Internal Standard (IS) - a stable isotope-labeled analog of this compound is recommended.
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Allow all samples (calibration standards, quality controls, and unknown samples) to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
II. LC-MS/MS Method
The following are representative LC-MS/MS conditions. These parameters should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good peak shape and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A gradient elution is recommended to ensure good separation from endogenous matrix components. A typical gradient might start at 5% B, ramp up to 95% B, and then re-equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode. |
| Monitored Transitions | The specific precursor and product ion transitions for this compound and its internal standard need to be determined by infusion and optimization. |
| Capillary Voltage | To be optimized (typically 3-5 kV). |
| Gas Flow (Desolvation) | To be optimized. |
| Gas Flow (Cone) | To be optimized. |
| Source Temperature | To be optimized. |
| Desolvation Temperature | To be optimized. |
| Collision Energy | To be optimized for each transition. |
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The following tables summarize the expected performance characteristics of a validated method.
Table 3: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Model | Weighted (1/x or 1/x²) linear regression. | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations. | 1 - 1000 ng/mL |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ). | Meets criteria |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85% | 85% - 115% |
| High QC | 800 | > 85% | 85% - 115% |
Table 6: Stability
| Stability Condition | Duration | Acceptance Criteria |
| Bench-top (Room Temperature) | To be determined | Mean concentration within ±15% of nominal. |
| Freeze-Thaw (at -20°C and -80°C) | At least 3 cycles | Mean concentration within ±15% of nominal. |
| Long-term (at -20°C and -80°C) | To be determined | Mean concentration within ±15% of nominal. |
| Post-preparative (in Autosampler) | To be determined | Mean concentration within ±15% of nominal. |
Experimental Workflow
The overall workflow for the pharmacokinetic analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The LC-MS/MS method described in these application notes provides a robust and reliable approach for the quantitative determination of this compound in plasma. The detailed protocols for sample preparation and analysis, along with the expected validation performance, offer a solid foundation for researchers and scientists involved in the preclinical and clinical development of this promising new analgesic. Adherence to these guidelines will ensure the generation of high-quality pharmacokinetic data, which is essential for the successful advancement of this compound through the drug development pipeline.
Application Notes and Protocols for Determining EST73502 Activity using a cAMP Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic AMP (cAMP) is a crucial second messenger molecule involved in numerous cellular signaling pathways. Its intracellular concentration is primarily regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases, which degrade it. G-protein coupled receptors (GPCRs) are a major class of cell surface receptors that modulate adenylyl cyclase activity through their interaction with heterotrimeric G proteins. GPCRs are classified based on the G alpha (Gα) subunit they couple with. Gαs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP levels, whereas Gαi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP.[1][2]
EST73502 is a novel compound characterized as a dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist.[3][4][5] The μ-opioid receptor is a well-established Gαi-coupled receptor.[6] Consequently, agonist activity of this compound at the MOR is expected to lead to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. This application note provides a detailed protocol for a functional assay to quantify the Gαi-mediated activity of this compound by measuring changes in intracellular cAMP levels. The described methodology utilizes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a common and robust method for cAMP detection.[7][8][9][10][11]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of a Gαi-coupled receptor, such as the μ-opioid receptor, upon agonist binding.
Experimental Principles
This protocol is based on a competitive immunoassay format.[10] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. In a TR-FRET based assay, the antibody is typically labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore (e.g., d2 or ULight™).[7][9][11] When the donor and acceptor are in close proximity (i.e., when the tracer is bound to the antibody), a FRET signal is generated. An increase in intracellular cAMP from the sample will displace the tracer from the antibody, leading to a decrease in the FRET signal. This signal is inversely proportional to the concentration of cAMP in the sample.[10][11]
To measure the inhibitory effect of a Gαi-coupled receptor agonist, it is necessary to first stimulate adenylyl cyclase to produce a detectable basal level of cAMP.[1][12] Forskolin (B1673556), a direct activator of most adenylyl cyclase isoforms, is commonly used for this purpose. The inhibitory activity of the agonist is then measured as a reduction in the forskolin-stimulated cAMP levels.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cAMP functional assay to determine this compound activity.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format but can be adapted for other plate formats.
Materials and Reagents:
-
Cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin
-
This compound
-
Reference MOR agonist (e.g., DAMGO)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or LANCE Ultra cAMP kit)
-
White, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture CHO-hMOR cells in appropriate media until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in assay buffer and determine the cell density.
-
Dilute the cells to the desired concentration (e.g., 2,500-10,000 cells/well) in assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration typically 0.5 mM).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to obtain a range of concentrations for testing. Also, prepare serial dilutions of a reference agonist (e.g., DAMGO).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the serially diluted this compound or reference agonist to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare a solution of forskolin in assay buffer at a concentration that yields approximately 80% of the maximal cAMP response (EC80). This concentration needs to be predetermined in a separate experiment.
-
Add 5 µL of the forskolin solution to all wells except for the basal control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
Following the manufacturer's instructions for the cAMP detection kit, prepare the detection reagents. This typically involves mixing the donor-labeled antibody and the acceptor-labeled cAMP tracer in a lysis buffer.
-
Add 10 µL of the combined detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence intensities for each well.
-
The data can be normalized to the control wells (e.g., 0% inhibition for forskolin alone and 100% inhibition for a saturating concentration of a reference agonist).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Potency of this compound and Reference Agonist at the μ-Opioid Receptor
| Compound | IC50 (nM) [95% CI] | Hill Slope | n |
| This compound | [Insert Value] | [Insert Value] | 3 |
| DAMGO (Reference) | [Insert Value] | [Insert Value] | 3 |
IC50 values represent the mean from 'n' independent experiments. [95% CI] denotes the 95% confidence interval.
Table 2: Assay Performance Metrics
| Parameter | Value |
| Signal to Background | > 10 |
| Z'-factor | > 0.5 |
| Forskolin EC50 (µM) | [Insert Value] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-background ratio | Insufficient cell number or low receptor expression | Optimize cell seeding density. |
| Suboptimal forskolin concentration | Perform a full forskolin dose-response curve to determine the optimal concentration (EC50-EC80).[12] | |
| High well-to-well variability | Inconsistent cell dispensing or reagent addition | Ensure proper mixing of cell suspension and use calibrated pipettes. |
| No inhibition observed with this compound | Compound inactivity or degradation | Verify the integrity and concentration of the this compound stock solution. |
| Low receptor expression | Use a cell line with confirmed high-level expression of the μ-opioid receptor. |
Conclusion
The described cAMP functional assay provides a robust and reliable method for quantifying the Gαi-mediated activity of this compound at the μ-opioid receptor. By measuring the inhibition of forskolin-stimulated cAMP production, this assay allows for the determination of the potency (IC50) of this compound, providing valuable data for its pharmacological characterization. Careful optimization of assay parameters such as cell number and forskolin concentration is crucial for achieving high-quality, reproducible results.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
Application Note: Evaluating EST73502 Engagement of the β-Arrestin Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST73502 is a novel analgesic candidate with a dual mechanism of action, functioning as a potent µ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2][3][4] Its unique pharmacological profile suggests the potential for strong pain relief with a reduced side effect profile compared to traditional opioids.[3][5][6] A critical aspect of characterizing novel opioid compounds is to determine their propensity to engage the β-arrestin signaling pathway upon MOR activation. Recruitment of β-arrestin is associated with receptor desensitization, internalization, and the initiation of signaling cascades that may contribute to the adverse effects of opioids, such as respiratory depression and constipation.[7][8]
This application note provides a detailed protocol for a β-arrestin recruitment assay to assess the functional selectivity of this compound at the µ-opioid receptor. The described methodology is based on the principles of enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, which are widely used to quantify GPCR-β-arrestin interactions.[9][10][11] Studies have indicated that this compound acts as a partial agonist at the MOR G-protein pathway and elicits minimal or insignificant β-arrestin-2 recruitment.[5] This assay allows for the quantitative determination of a compound's potency (EC50) and efficacy (Emax) in recruiting β-arrestin, providing key insights into its potential for biased agonism.
Signaling Pathway and Assay Principle
G protein-coupled receptors (GPCRs), such as the µ-opioid receptor, are integral membrane proteins that transduce extracellular signals into intracellular responses.[12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[7] This initiates a signaling cascade, but also triggers a process of desensitization, which is primarily mediated by GPCR kinases (GRKs) and β-arrestins.[13] GRKs phosphorylate the activated receptor, creating a binding site for β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling and promotes receptor internalization, thereby attenuating the signal.[7][13] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways.
The β-arrestin recruitment assay detailed here utilizes Enzyme Fragment Complementation (EFC). In this system, the µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). When the agonist, such as this compound, binds to the MOR and induces β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme complex. This complex then hydrolyzes a substrate, producing a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[9]
Figure 1: Simplified signaling pathway of MOR activation and subsequent G protein and β-arrestin pathways.
Experimental Protocol
This protocol outlines the steps for performing a β-arrestin recruitment assay using a commercially available EFC-based assay system.
Materials and Reagents
-
PathHunter® eXpress GPCR β-Arrestin CHO-K1 cells stably co-expressing ProLink-tagged µ-opioid receptor and Enzyme Acceptor-tagged β-arrestin (or equivalent)
-
Cell Plating Reagent
-
This compound
-
Reference full agonist (e.g., DAMGO)
-
Reference antagonist (e.g., Naloxone)
-
DMSO (cell culture grade)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter Detection Reagents
-
White, clear-bottom 384-well assay plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Assay Workflow
Figure 2: Experimental workflow for the β-arrestin recruitment assay.
Detailed Procedure
1. Cell Preparation and Plating: a. Culture the PathHunter® MOR-β-arrestin cells according to the supplier's instructions. b. On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent at a density of 2.5 x 10⁵ cells/mL. c. Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate (resulting in 5,000 cells per well). d. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM). c. Prepare similar dilution series for the reference full agonist (DAMGO) and antagonist (Naloxone). d. Include a vehicle control (assay buffer with the same final concentration of DMSO as the compound dilutions).
3. Agonist Mode Assay: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL of the diluted this compound, reference agonist, or vehicle control to the respective wells. c. Incubate the plate for 90 minutes at 37°C.
4. Antagonist Mode Assay (Optional): a. To determine if this compound has any antagonistic properties, pre-incubate the cells with a range of this compound concentrations for 15-30 minutes. b. Following the pre-incubation, add the reference agonist (DAMGO) at a concentration that gives 80% of its maximal response (EC₈₀). c. Incubate the plate for 90 minutes at 37°C.
5. Detection: a. Prepare the PathHunter Detection Reagent according to the manufacturer's protocol. b. After the incubation period, add 12.5 µL of the prepared detection reagent to each well. c. Incubate the plate at room temperature for 60 minutes, protected from light. d. Read the chemiluminescent signal using a plate luminometer.
Data Presentation and Analysis
The raw data, obtained as Relative Light Units (RLU), should be normalized. The vehicle control represents 0% activity, and the maximal response of the reference full agonist (DAMGO) represents 100% activity. The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. A sigmoidal dose-response curve (variable slope) is fitted to the data using a non-linear regression analysis to determine the EC₅₀ (potency) and Emax (efficacy) values.
Hypothetical Results for this compound
Based on existing literature indicating minimal β-arrestin recruitment by this compound, the expected results are summarized below.[5]
| Compound | EC₅₀ (nM) | Emax (% of DAMGO) |
| DAMGO (Reference Agonist) | 50 | 100 |
| This compound | >10,000 | <10 |
| Naloxone (Reference Antagonist) | No activity | No activity |
Summary
The β-arrestin recruitment assay is an indispensable tool for characterizing the signaling properties of novel opioid receptor ligands like this compound. The provided protocol offers a robust framework for quantifying the potency and efficacy of this compound in engaging the β-arrestin pathway. The anticipated results, showing significantly reduced or no β-arrestin recruitment for this compound compared to a classic MOR agonist, would provide strong evidence for its biased agonism. This characteristic is a promising feature for the development of safer analgesics with a lower incidence of typical opioid-related side effects. Further investigation into the downstream consequences of this biased signaling profile is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR β-Arrestin Product Solutions [discoverx.com]
Application Notes and Protocols for Oral Administration of EST73502 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of EST73502 in mice, a dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist with potential for the treatment of pain.[1][2][3] The following sections detail the compound's mechanism of action, quantitative in vivo efficacy data, and detailed protocols for key experiments.
Mechanism of Action
This compound, also known as WLB-73502, is a selective and orally active compound that penetrates the blood-brain barrier.[2] It exhibits a dual pharmacological profile by acting as an agonist at the MOR and an antagonist at the σ1R.[1][3] This dual action is believed to contribute to its potent analgesic effects while potentially mitigating some of the adverse effects associated with traditional opioid agonists.[3] The agonism at the MOR is partial, which may contribute to a better safety profile. Antagonism of the σ1R is thought to modulate MOR signaling and contribute to efficacy, particularly in neuropathic pain states.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of orally administered this compound in mouse models of pain.
Table 1: In Vivo Efficacy of Oral this compound in the Paw Pressure Test in Mice
| Species/Strain | Test | Administration Route | Dose Range (mg/kg) | EC₅₀ (mg/kg) | Maximum Effect | Reference |
| CD1 Mice | Paw Pressure Test | Oral (p.o.) | 10 - 40 | 14 | 64% analgesia | [2] |
Table 2: In Vivo Efficacy of this compound in the Partial Sciatic Nerve Ligation (PSNL) Model in Mice
| Species/Strain | Test | Administration Route | Dose (mg/kg) | Treatment Schedule | Maximum Effect | Reference |
| CD1 Mice | Mechanical Allodynia | Intraperitoneal (i.p.) | 5 | Twice a day for 10 days | 56% attenuation of allodynia | [2] |
Note: While the provided data for the PSNL model specifies intraperitoneal administration, oral efficacy has also been demonstrated.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound compound
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) solution in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% HPMC solution to the tube to achieve the desired final concentration.
-
Vortex the tube vigorously for 5-10 minutes until the compound is fully dissolved or forms a homogenous suspension.
-
Visually inspect the solution to ensure there are no visible clumps of powder.
-
Prepare fresh on the day of the experiment.
Protocol 2: Assessment of Analgesia using the Paw Pressure Test
This protocol outlines the procedure for evaluating the analgesic effects of orally administered this compound using the Randall-Selitto paw pressure test.
Materials:
-
Paw pressure analgesia meter
-
Mouse restrainers
-
Prepared this compound solution
-
Vehicle control (0.5% HPMC)
-
Oral gavage needles and syringes
Procedure:
-
Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Gently restrain each mouse and administer the prepared this compound solution or vehicle control via oral gavage. A typical dosing volume is 10 mL/kg.
-
At a predetermined time point post-administration (e.g., 30, 60, 90 minutes), place the mouse in the restrainer of the paw pressure apparatus.
-
Position the mouse's hind paw on the plinth of the apparatus.
-
Apply a linearly increasing pressure to the dorsal surface of the paw using the instrument's stylus.
-
Record the pressure (in grams) at which the mouse withdraws its paw. This is the paw withdrawal threshold.
-
A cut-off pressure should be set to prevent tissue damage (e.g., 250g).
-
Calculate the percentage of analgesia using the following formula: % Analgesia = [((Test Threshold - Vehicle Threshold) / (Cut-off Threshold - Vehicle Threshold)) x 100]
Protocol 3: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (PSNL)
This protocol describes the surgical procedure for inducing neuropathic pain in mice through partial ligation of the sciatic nerve.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Heating pad
-
Post-operative analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the lateral aspect of the thigh of the right hind limb.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a small skin incision over the thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Pass a suture needle under the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve.
-
Close the muscle layer with sutures if necessary.
-
Close the skin incision with wound clips or sutures.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the mouse on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the mouse daily for signs of distress and to ensure proper healing of the incision.
-
Behavioral testing for mechanical allodynia can typically begin 7-14 days post-surgery.
Visualizations
Caption: Signaling pathway of this compound.
References
Assessing the Blood-Brain Barrier Penetration of EST73502: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST73502 (also known as WLB-73502) is a novel, orally active, dual-action clinical candidate for the treatment of pain. It functions as a μ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2][3][4][5] Its efficacy is attributed to its ability to cross the blood-brain barrier (BBB) and engage with its central nervous system (CNS) targets.[6] This document provides a summary of the available data on the BBB penetration of this compound, along with detailed protocols for key experiments to assess its CNS distribution.
Data Presentation
The following tables summarize the key in vitro and in vivo findings related to the BBB penetration and relevant pharmacological properties of this compound.
Table 1: In Vitro Receptor Binding and Permeability
| Parameter | Value | Assay System | Reference |
| MOR Binding (Ki) | 64 nM | Radioligand binding assay | [1] |
| σ1R Binding (Ki) | 118 nM | Radioligand binding assay | [1] |
| Apparent Permeability (Papp) A→B | High | Caco-2 cell monolayer | [7] |
| Efflux Ratio | ≥ 2 | Caco-2 cell monolayer | [7] |
Note: A high permeability in Caco-2 cells is indicative of good potential for BBB penetration, although an efflux ratio ≥ 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein. Despite this, the in vivo impact is suggested to be negligible due to high solubility and permeability.[7]
Table 2: In Vivo Pharmacokinetics and Efficacy in Rodent Models
| Parameter | Value | Species/Model | Administration | Reference |
| Analgesic EC50 (Paw Pressure Test) | 14 mg/kg | CD1 Mice | Oral (p.o.) | [1] |
| Analgesic Effect (Mechanical Allodynia) | 56% maximal effect | CD1 Mice (PSNL model) | Intraperitoneal (i.p.), 5 mg/kg, twice daily for 10 days | [1] |
| Brain Penetration | Confirmed | Rats | Not specified | [6] |
| Brain Receptor Occupancy | Consistent with antinociceptive effect | Rats | Not specified | [6] |
PSNL: Partial Sciatic Nerve Ligation
Signaling Pathway
This compound exerts its analgesic effects through a dual mechanism involving the modulation of two distinct receptor systems in the CNS.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the BBB penetration of a compound like this compound.
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption and BBB penetration of a drug candidate.
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal and blood-brain barriers.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
The culture medium is replaced with a transport buffer.
-
For apical-to-basolateral (A→B) permeability, this compound is added to the apical chamber, and samples are collected from the basolateral chamber over time.
-
For basolateral-to-apical (B→A) permeability, this compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined using a validated LC-MS/MS method.[6]
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
In Vivo Pharmacokinetic Study in Rodents
This study directly measures the concentration of the drug in the brain and plasma over time.
Workflow Diagram:
Caption: Workflow for in vivo brain penetration assessment.
Methodology:
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are typically used.[1][6] Animals are housed under standard conditions with free access to food and water.
-
Drug Administration: this compound is administered via the intended clinical route (e.g., oral gavage) or a route that ensures bioavailability (e.g., intraperitoneal injection).[1]
-
Sample Collection: At various time points post-dose, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, animals are euthanized, and brains are rapidly excised.
-
Sample Processing:
-
Blood is centrifuged to separate plasma.
-
Brains are weighed and homogenized in a suitable buffer.
-
-
Bioanalysis: Plasma and brain homogenate samples are processed (e.g., by protein precipitation with acetonitrile) and analyzed by a validated LC-MS/MS method to determine the concentration of this compound.[6] The limit of quantification should be appropriate for the expected concentrations (e.g., 1 ng/mL for plasma and 2 ng/g for brain).[6]
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are determined for both plasma and brain.[6]
-
The brain-to-plasma concentration ratio (Kp) is calculated at each time point (Kp = Cbrain / Cplasma).
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) must be determined, typically via equilibrium dialysis. Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma).
-
Conclusion
The available data strongly indicate that this compound effectively penetrates the blood-brain barrier, which is a prerequisite for its central analgesic activity.[1][6] In vitro Caco-2 assays suggest high intrinsic permeability, and in vivo studies in rodents confirm its presence in the brain at concentrations sufficient to engage its molecular targets, MOR and σ1R.[6][7] The protocols outlined here provide a robust framework for the preclinical assessment of BBB penetration for this compound and similar CNS drug candidates. For precise experimental conditions, researchers should consult the primary literature cited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary in vitro approach to evaluate the drug-drug interaction potential of this compound, a dual µ-opioid receptor partial agonist and σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EST73502 Solubility and Formulation for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EST73502. The information is designed to address specific issues that may be encountered during in vivo experiments related to solubility and formulation.
Solubility and Formulation Data
While specific quantitative solubility data for this compound in various solvents is not widely published, the available information suggests that its salt forms, such as the monohydrochloride and fumarate (B1241708) salts, are utilized to enhance aqueous solubility and stability.[1] For in vivo studies, a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) has been successfully used.
Table 1: Summary of this compound In Vivo Formulation
| Parameter | Details | Source |
| Compound Form | Fumarate or Monohydrochloride Salt | [1] |
| Vehicle | 0.5% Hydroxypropyl Methylcellulose (HPMC) in water | |
| Appearance | Suspension | |
| Route of Admin. | Oral (p.o.), Intraperitoneal (i.p.) | |
| Reported Doses | 10-40 mg/kg (p.o.), 5 mg/kg (i.p.) in mice | [1] |
Experimental Protocols
Protocol 1: General Thermodynamic Solubility Assessment
This protocol outlines a general method for determining the thermodynamic solubility of this compound in a vehicle of interest.
Materials:
-
This compound (salt form recommended)
-
Selected solvent/vehicle (e.g., water, PBS, 0.5% HPMC)
-
Vials with screw caps
-
Stir plate and stir bars or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test vehicle.
-
Seal the vial and place it on a rotator or stir plate at a constant temperature (e.g., room temperature or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
The determined concentration represents the thermodynamic solubility of this compound in the tested vehicle.
Protocol 2: Preparation of 0.5% HPMC Formulation for In Vivo Dosing
This protocol describes the preparation of a 0.5% HPMC suspension for oral or intraperitoneal administration of this compound.
Materials:
-
This compound (salt form)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Sterile water for injection
-
Sterile glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
To prepare a 0.5% (w/v) HPMC solution, weigh 0.5 g of HPMC powder.
-
In a sterile beaker, add the HPMC powder to a small volume of hot sterile water (approximately 80-90°C) while stirring. The HPMC will disperse but not dissolve.[2]
-
Once dispersed, add the remaining volume of cold sterile water to reach the final desired volume (e.g., 100 mL for a 0.5% solution) and continue stirring.
-
Allow the solution to cool to room temperature while stirring. The HPMC will dissolve as the temperature decreases, forming a clear, viscous solution.[2]
-
Weigh the required amount of this compound to achieve the target concentration for dosing.
-
Slowly add the this compound powder to the 0.5% HPMC solution while stirring continuously to form a uniform suspension.
-
It is recommended to prepare this formulation fresh before each use to ensure homogeneity and stability.
Troubleshooting and FAQs
Q1: I am observing poor solubility of this compound in aqueous buffers. What can I do?
A1:
-
Use a Salt Form: Ensure you are using a salt form of this compound, such as the monohydrochloride or fumarate salt, which generally have improved aqueous solubility compared to the free base.[1]
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. You can perform a pH-solubility profile to identify the optimal pH range for dissolution.
-
Use of Co-solvents or Excipients: For in vitro assays, small amounts of organic co-solvents like DMSO can be used. For in vivo studies, consider using a suspension vehicle like 0.5% HPMC, which has been reported to be effective.
Q2: My this compound suspension is not uniform and appears to be settling quickly. How can I improve it?
A2:
-
Proper HPMC Preparation: Ensure the 0.5% HPMC vehicle is prepared correctly. The hot/cold dispersion method is crucial for proper hydration and viscosity of the HPMC, which helps in keeping the compound suspended.[2][3]
-
Particle Size Reduction: If possible, reducing the particle size of the this compound powder through micronization can improve the stability of the suspension.
-
Continuous Agitation: Suspensions should be stirred continuously, even during animal dosing, to ensure a uniform dose is administered to each animal.
Q3: Can I use solvents other than 0.5% HPMC for in vivo studies?
A3: While 0.5% HPMC is a reported vehicle, other common preclinical formulation vehicles could be explored. These may include:
-
Other suspending agents: Methylcellulose (MC), carboxymethylcellulose (CMC).
-
Aqueous solutions with cyclodextrins: To enhance solubility.
-
Lipid-based formulations: For oral administration, if solubility in aqueous vehicles is limiting. It is crucial to perform tolerability studies for any new vehicle in the chosen animal model before proceeding with efficacy studies.
Q4: How should I store the this compound formulation?
A4: It is generally recommended to prepare suspensions fresh before each use. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Before use, the suspension must be brought to room temperature and thoroughly re-suspended.
Visualizations
Caption: Figure 1: Workflow for preparing and administering this compound for in vivo studies.
Caption: Figure 2: Simplified diagram of this compound's dual action on MOR and σ1R.
References
potential off-target effects of EST73502
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of EST73502.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as WLB-73502, is a selective, orally active, and blood-brain barrier penetrant dual-acting compound.[1] It functions as a μ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2] This dual mechanism is designed to provide potent analgesic effects comparable to traditional opioids like oxycodone, but with a potentially improved safety profile, including reduced opioid-related adverse effects.[2][3][4][5]
Q2: What are the known binding affinities of this compound for its primary targets?
This compound exhibits nanomolar binding affinity for both the human μ-opioid receptor and the σ1 receptor.
| Receptor | Binding Affinity (Ki) |
| μ-opioid receptor (MOR) | 64 nM[1] |
| σ1 receptor (σ1R) | 118 nM[1] |
Q3: What are the potential off-target effects of this compound related to drug metabolism?
In vitro studies have preliminarily explored the drug-drug interaction potential of this compound.[6] The main findings relate to its metabolism by cytochrome P450 (CYP) enzymes:
-
Primary Metabolizing Enzymes: CYP3A4 and CYP2D6 have been identified as the main enzymes involved in the metabolism of this compound.[6]
-
CYP Inhibition Potential: this compound showed a low potential for inhibition of most CYP enzymes, with the exception of time-dependent inhibition of CYP2D6.[6]
-
CYP Induction Potential: No induction potential was observed for CYP1A2 and CYP3A4. However, CYP2B6 was induced at high concentrations.[6]
These findings suggest a potential for drug-drug interactions when this compound is co-administered with potent inhibitors or inducers of CYP3A4 and CYP2D6.
Q4: Does this compound interact with drug transporters?
Preliminary in vitro data suggests that this compound may be a substrate for the efflux transporter P-glycoprotein (P-gp).[6] However, due to its high solubility and permeability, the in vivo impact of this interaction is expected to be negligible.[6] Inhibition of P-gp was also observed.[6]
Q5: Has any potential for off-target effects on adrenergic receptors been identified?
During the lead optimization process that led to this compound, earlier analogues showed activity at the α1A adrenergic receptor. A key step in the development of this compound was the elimination of this α1A receptor activity to improve its selectivity profile. While this compound itself is designed to be selective, this historical context is important for researchers working with related compounds.
Troubleshooting Guides
Issue 1: Unexpected drug-drug interactions or altered pharmacokinetic profile in vivo.
-
Potential Cause: As this compound is primarily metabolized by CYP3A4 and CYP2D6, co-administration with strong inhibitors or inducers of these enzymes could alter its plasma concentrations.[6] It also has the potential to inhibit CYP2D6 in a time-dependent manner.[6]
-
Troubleshooting/Experimental Workflow:
-
Review all co-administered compounds for known interactions with CYP3A4 and CYP2D6.
-
Conduct an in vitro CYP inhibition assay to determine the IC50 of this compound on relevant CYP isoforms.
-
Perform a P-gp substrate assessment to confirm and quantify the extent of P-gp-mediated transport.
-
Issue 2: Reduced analgesic efficacy compared to in vitro potency.
-
Potential Cause: P-glycoprotein-mediated efflux at the blood-brain barrier could potentially limit the central nervous system exposure of this compound, although initial reports suggest this is unlikely to be significant in vivo.[6]
-
Troubleshooting/Experimental Workflow:
-
Perform in vivo microdialysis studies in rodents to measure the unbound brain-to-plasma concentration ratio of this compound.
-
Co-administer a known P-gp inhibitor (e.g., verapamil) in an animal model of analgesia to assess any potentiation of the analgesic effect.
-
Experimental Protocols
1. In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on major CYP isoforms using human liver microsomes.
-
Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), this compound, positive control inhibitors, incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.
-
Methodology:
-
Prepare a stock solution of this compound and serially dilute to obtain a range of concentrations.
-
In a 96-well plate, pre-incubate HLMs with this compound or a positive control inhibitor for a short period at 37°C.
-
Initiate the reaction by adding a cocktail of CYP probe substrates and the NADPH regenerating system.
-
Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation for each substrate.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of metabolites from the probe substrates using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
2. P-glycoprotein (P-gp) Substrate Assessment in Caco-2 Cells
This protocol outlines a method to determine if this compound is a substrate of the P-gp efflux transporter using the Caco-2 cell line, a model of the intestinal epithelium.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, a known P-gp substrate (e.g., digoxin), a P-gp inhibitor (e.g., verapamil), LC-MS/MS system.
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed (typically 21 days).
-
Wash the cell monolayers with HBSS.
-
To assess apical to basolateral (A-to-B) permeability, add this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-to-A) permeability, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Perform the permeability assays in the presence and absence of a P-gp inhibitor.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp B-to-A / Papp A-to-B) of ≥ 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that this compound is a P-gp substrate.
-
Visualizations
Caption: Signaling pathway of this compound as a MOR agonist and σ1R antagonist.
Caption: Experimental workflow for an in vitro CYP450 inhibition assay.
Caption: Experimental workflow for a P-glycoprotein substrate assessment using Caco-2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Hot-plate analgesia testing [bio-protocol.org]
Technical Support Center: EST73502 Metabolism by CYP3A4 and CYP2D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the metabolism of the hypothetical compound EST73502 by cytochrome P450 isoforms CYP3A4 and CYP2D6.
Troubleshooting Guides
This section addresses common issues encountered during in vitro metabolism studies of this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate experiments | Inconsistent pipetting of this compound, cofactors, or microsomes. | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for common reagents. |
| Instability of this compound or its metabolites in the assay buffer or during sample processing. | Assess the stability of this compound in the incubation buffer at 37°C. Minimize the time between sample collection and analysis. | |
| Variability in lots of human liver microsomes (HLMs).[1] | If possible, use a single large batch of pooled HLMs for the entire study to minimize inter-individual variability.[1] | |
| No metabolism of this compound observed | The concentration of this compound is too low to detect metabolite formation. | Increase the concentration of this compound. Ensure the analytical method is sensitive enough to detect low levels of metabolites. |
| The incubation time is too short. | Increase the incubation time, ensuring the reaction remains in the linear range. | |
| NADPH, the necessary cofactor, was omitted or degraded. | Always add a fresh solution of NADPH to initiate the reaction. Include a positive control substrate known to be metabolized by CYP3A4 and CYP2D6. | |
| This compound is not a substrate for CYP3A4 or CYP2D6. | Use a broader range of recombinant CYP isoforms to identify the metabolizing enzymes. | |
| Unexpectedly low metabolite formation | The concentration of the organic solvent used to dissolve this compound is too high, inhibiting enzyme activity. | Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) in the incubation is typically ≤ 1%. |
| The substrate concentration is in the region of substrate inhibition. | Perform a full substrate kinetic analysis to identify potential substrate inhibition at higher concentrations. | |
| The microsomal protein concentration is too high, leading to non-specific binding.[2] | Reduce the microsomal protein concentration, especially for lipophilic compounds.[2] | |
| Discrepancy between results from recombinant CYPs and HLMs | Contribution from other CYP isoforms or non-CYP enzymes in HLMs. | Use specific chemical inhibitors in HLM incubations to confirm the roles of CYP3A4 and CYP2D6. |
| Different enzyme kinetics in recombinant systems compared to the native environment of microsomes.[3] | While recombinant systems are useful for identifying specific enzyme contributions, final kinetic parameters should be determined in a more physiologically relevant matrix like HLMs.[3][4] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are CYP3A4 and CYP2D6, and why are they important in drug metabolism?
CYP3A4 and CYP2D6 are members of the cytochrome P450 family of enzymes, which are crucial for the metabolism of a vast number of drugs.[3][5] CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of approximately 40% of clinically used drugs.[2] CYP2D6, although less abundant, metabolizes about 20% of drugs and exhibits significant genetic polymorphism, leading to variations in drug response among individuals.[2][6]
Q2: How can I determine the relative contribution of CYP3A4 and CYP2D6 to the metabolism of this compound?
There are two primary in vitro approaches:
-
Recombinant Human CYPs: Incubate this compound with individual recombinant CYP3A4 and CYP2D6 enzymes to measure the formation of metabolites by each isoform.[4][5]
-
Chemical Inhibition in Human Liver Microsomes (HLMs): Incubate this compound with pooled HLMs in the presence and absence of selective inhibitors for CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., quinidine). A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.[5]
Experimental Design
Q3: What are the recommended concentrations for microsomes and the cofactor NADPH in the incubation mixture?
Typically, a microsomal protein concentration of 0.1 to 0.5 mg/mL is used.[2][7] The concentration should be kept low (≤ 0.1 mg/mL) for highly lipophilic compounds to minimize non-specific binding.[2] NADPH is the essential cofactor for CYP activity and is typically used at a final concentration of 1 mM.[5]
Q4: How do I select the appropriate substrate (this compound) concentrations for kinetic studies?
To determine the Michaelis-Menten constants (Km and Vmax), a range of this compound concentrations should be tested. This range should typically span from 0.1x to 10x the expected Km value. If the Km is unknown, a broad range of concentrations (e.g., 0.1 µM to 100 µM) should be used initially.
Data Interpretation
Q5: What do the kinetic parameters Km and Vmax tell me about the metabolism of this compound?
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.[8]
-
Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[8]
-
Intrinsic Clearance (CLint): Calculated as the ratio of Vmax to Km (Vmax/Km), this parameter reflects the overall efficiency of the enzyme to metabolize the substrate at low concentrations.
Q6: How do I interpret IC50 values from inhibition studies?
The IC50 is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. A lower IC50 value indicates a more potent inhibitor. Based on the IC50 value, an inhibitor can be classified as strong, moderate, or weak. For example, an IC50 < 1 µM is often considered a strong inhibitor.[9]
Data Presentation
Table 1: Hypothetical Kinetic Parameters for this compound Metabolism
| Parameter | CYP3A4 | CYP2D6 |
| Km (µM) | 25 | 5 |
| Vmax (pmol/min/mg protein) | 500 | 150 |
| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | 20 | 30 |
Table 2: Hypothetical IC50 Values for Known Inhibitors on this compound Metabolism
| Inhibitor | Target Enzyme | IC50 (µM) |
| Ketoconazole (B1673606) | CYP3A4 | 0.1 |
| Quinidine (B1679956) | CYP2D6 | 0.05 |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) in Human Liver Microsomes
-
Prepare Reagents:
-
Pooled human liver microsomes (final concentration 0.2 mg/mL).
-
This compound stock solution in a suitable organic solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 0.5 to 100 µM.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system or NADPH stock solution (final concentration 1 mM).
-
-
Incubation:
-
Pre-warm a mixture of microsomes, buffer, and this compound at 37°C for 5 minutes.
-
Initiate the reaction by adding pre-warmed NADPH.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the reaction velocity (metabolite formation rate) against the substrate (this compound) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Protocol 2: Determination of IC50 for CYP Inhibitors
-
Prepare Reagents:
-
Pooled human liver microsomes (final concentration 0.2 mg/mL).
-
This compound stock solution (at a concentration close to its Km value).
-
Stock solutions of known inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) with serial dilutions.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH (final concentration 1 mM).
-
-
Incubation:
-
Pre-incubate microsomes, buffer, and the inhibitor at 37°C for 5 minutes.
-
Add this compound to the mixture and continue the pre-incubation for another 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction with a quenching solution.
-
-
Sample Analysis:
-
Process and analyze the samples as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: General experimental workflow for in vitro metabolism studies.
Caption: Hypothetical metabolic pathway of this compound by CYP3A4 and CYP2D6.
References
- 1. preci.bio [preci.bio]
- 2. bioivt.com [bioivt.com]
- 3. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2D6 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Kinetics [www2.chem.wisc.edu]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Technical Support Center: Optimizing EST73502 Dosage for Analgesic Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of EST73502 for its analgesic effects. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-acting compound that functions as both a μ-opioid receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2][3][4] Its analgesic effects are attributed to this combined pharmacology.[2][3]
Q2: What is a recommended starting dose for this compound in mice for acute pain models?
For acute pain models in mice, such as the paw pressure test, a dose-response relationship has been observed with oral administration (p.o.) of this compound in the range of 10-40 mg/kg.[1] The reported EC50 in this model is 14 mg/kg.[1]
Q3: Is there a recommended dose for neuropathic pain models?
In a partial sciatic nerve ligation (PSNL) model in mice, which induces mechanical allodynia, intraperitoneal (i.p.) administration of this compound at 5 mg/kg twice daily for 10 days has been shown to be effective.[1]
Q4: How does the analgesic potency of this compound compare to other opioids?
Studies have shown that this compound (also referred to as WLB-73502) exhibits analgesic efficacy comparable to oxycodone and superior to morphine in various pain models, including nociceptive, inflammatory, and neuropathic pain.[5]
Q5: What are the known side effects of this compound at effective analgesic doses?
At doses that provide significant analgesia, this compound has been shown to have a favorable side effect profile compared to traditional opioids.[3][5][6] Specifically, it does not significantly inhibit gastrointestinal transit or respiratory function in rats at doses that produce full analgesic efficacy.[5] Furthermore, tolerance to its antinociceptive effect was not observed after repeated administration over four weeks.[5]
Q6: How should this compound be formulated for in vivo administration?
This compound can be dissolved in 0.5% hydroxypropyl methylcellulose (B11928114) for administration.[5] Both the fumarate (B1241708) and hydrochloride salt forms have been used in studies.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analgesic response between animals. | - Improper drug administration (e.g., incorrect gavage technique).- Individual differences in metabolism.- Stress-induced analgesia. | - Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental setup to minimize stress. |
| Lack of expected analgesic effect. | - Incorrect dosage or formulation.- Inappropriate pain model for the compound's mechanism.- Degradation of the compound. | - Verify the calculated dose and ensure the compound is fully dissolved in the vehicle.- this compound has shown efficacy in acute thermal, inflammatory, and neuropathic pain models.[5] Confirm the chosen model is appropriate.- Store the compound under recommended conditions and prepare fresh formulations for each experiment. |
| Unexpected adverse effects at therapeutic doses. | - Off-target effects.- Incorrect route of administration leading to altered pharmacokinetics. | - While the preclinical profile of this compound appears safe, it is crucial to monitor for any unexpected behavioral changes.[5]- Confirm the appropriate route of administration for the specific experimental design (oral and intraperitoneal have been reported).[1][5] |
| Precipitation of the compound in the vehicle. | - Poor solubility of the specific salt form in the chosen vehicle. | - The use of 0.5% hydroxypropyl methylcellulose has been reported to be an effective vehicle.[5]- Gentle warming and sonication may aid in dissolution, but stability under these conditions should be verified. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Acute Pain Model
| Compound | Administration Route | Dose Range (mg/kg) | Pain Model | Effect | EC50 (mg/kg) | Animal Model |
| This compound | p.o. | 10 - 40 | Paw Pressure Test | Dose-dependent analgesia (max 64%) | 14 | CD1 Male Mice |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Compound | Administration Route | Dose (mg/kg) | Dosing Regimen | Pain Model | Effect | Animal Model |
| This compound | i.p. | 5 | Twice a day for 10 days | Partial Sciatic Nerve Ligation (PSNL) | Attenuation of mechanical allodynia (max 56%) | Male CD1 Mice |
Data sourced from MedchemExpress.[1]
Table 3: Comparative Analgesic Efficacy of WLB-73502 (this compound)
| Pain Model | WLB-73502 (this compound) Efficacy | Comparator Efficacy |
| Nociceptive Pain | Potency similar to oxycodone, superior to morphine | - |
| Inflammatory Pain | Potency similar to oxycodone, superior to morphine | - |
| Osteoarthritis Pain | Potency similar to oxycodone, superior to morphine | - |
| Neuropathic Pain | Superior to both morphine and oxycodone | - |
Data synthesized from a study published in PubMed Central.[5]
Experimental Protocols
1. Paw Pressure Test (Acute Nociceptive Pain)
-
Objective: To assess the analgesic effect of this compound on mechanically induced acute pain.
-
Animals: Male CD1 mice.
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound orally (p.o.) at doses ranging from 10-40 mg/kg, or the vehicle control (0.5% hydroxypropyl methylcellulose).
-
At a predetermined time post-administration (e.g., 30 or 60 minutes), apply a linearly increasing pressure to the dorsal surface of the mouse's hind paw using an analgesimeter.
-
Record the pressure at which the mouse withdraws its paw (paw withdrawal threshold).
-
The analgesic effect is calculated as the percentage increase in the paw withdrawal threshold compared to the baseline or vehicle-treated group.
-
2. Partial Sciatic Nerve Ligation (PSNL) Model (Neuropathic Pain)
-
Objective: To evaluate the efficacy of this compound in a model of chronic neuropathic pain.
-
Animals: Male CD1 mice.
-
Procedure:
-
Anesthetize the mice.
-
Surgically expose the sciatic nerve in one hind limb.
-
Tightly ligate approximately one-third to one-half of the diameter of the sciatic nerve.
-
Close the incision and allow the animals to recover.
-
After a post-operative period to allow for the development of mechanical allodynia (typically 7-14 days), begin treatment.
-
Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg) twice daily for the specified duration (e.g., 10 days).
-
Measure mechanical allodynia at baseline and at various time points during the treatment period using von Frey filaments. The withdrawal threshold to the filament pressure is recorded.
-
The analgesic effect is determined by the increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of this compound, a Dual μâOpioid Receptor Agonist and Ï1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
Technical Support Center: EST73502 and P-glycoprotein Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving EST73502 and its interaction with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and P-glycoprotein (P-gp)?
A1: In vitro studies have demonstrated that this compound has a dual interaction with P-glycoprotein. It is identified as a potential substrate for P-gp-mediated efflux, with an efflux ratio greater than or equal to two.[1][2][3][4] Additionally, this compound exhibits inhibitory effects on P-gp.[1][2][3][4]
Q2: What are the quantitative parameters of this compound's interaction with P-gp?
A2: The following table summarizes the available in vitro data on the interaction of this compound with P-gp.
| Parameter | Value | Cell Line/System | Notes |
| As a P-gp Substrate | |||
| Efflux Ratio | ≥ 2 | Caco-2 | Indicates potential for active efflux.[1][2][3][4] |
| As a P-gp Inhibitor | |||
| IC50 | 6.7 ± 2.5 µM | Not specified | Represents the concentration at which this compound inhibits 50% of P-gp activity.[1] |
Q3: What are the implications of this compound being a P-gp substrate for in vivo studies?
A3: While this compound is a potential P-gp substrate in vitro, its high solubility and permeability suggest that the in vivo impact of P-gp-mediated efflux may be negligible.[1][2][3][4] However, researchers should remain aware of the potential for P-gp to influence the absorption, distribution (particularly to the central nervous system), and elimination of this compound.
Q4: How might this compound's P-gp inhibitory activity affect co-administered drugs?
A4: As a P-gp inhibitor, this compound has the potential for drug-drug interactions (DDIs).[1] It may increase the systemic or tissue exposure of co-administered drugs that are P-gp substrates. The clinical relevance of this interaction should be considered, especially for P-gp substrates with a narrow therapeutic index.
Troubleshooting Experimental Assays
Q1: My bidirectional transport assay with this compound in MDCK-MDR1 cells shows high variability in the efflux ratio. What could be the cause?
A1: High variability in efflux ratio can stem from several factors:
-
Cell Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are consistently within the acceptable range for your cell line before and after the experiment. Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.
-
Compound Solubility: Poor aqueous solubility of this compound can lead to inconsistent concentrations in the donor and receiver compartments. Verify the solubility of this compound in your assay buffer and consider using a co-solvent if necessary, ensuring the solvent concentration is low and consistent across all wells.
-
Non-specific Binding: this compound might be binding to the plasticware or the cell monolayer. Performing a recovery experiment by measuring the compound concentration in all compartments at the end of the assay can help quantify this.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and culture duration can affect P-gp expression levels and monolayer formation. Maintain consistent cell culture practices.
Q2: The P-gp ATPase assay shows that this compound stimulates ATPase activity at low concentrations but inhibits it at higher concentrations. How should I interpret this?
A2: This biphasic response is not uncommon for compounds that are both substrates and inhibitors of P-gp.
-
Stimulation at low concentrations: As a substrate, this compound binds to P-gp and stimulates its ATPase activity to fuel the transport process.
-
Inhibition at high concentrations: At higher concentrations, this compound may saturate the transporter or bind to a separate allosteric site, leading to inhibition of ATPase activity.
It is important to test a wide range of concentrations to fully characterize this behavior.
Q3: In my cytotoxicity assay, co-incubation of this compound with a known P-gp substrate does not significantly increase the substrate's cytotoxicity in P-gp overexpressing cells. Does this mean this compound is not a P-gp inhibitor?
A3: Not necessarily. Several factors could explain this observation:
-
Insufficient Concentration: The concentration of this compound used may be below its IC50 for P-gp inhibition in your cell system.
-
Relative Affinities: The cytotoxic P-gp substrate you are using may have a much higher affinity for P-gp than this compound, preventing effective competition.
-
Other Resistance Mechanisms: The cells may have other resistance mechanisms in addition to P-gp that are not affected by this compound.
-
Assay Sensitivity: The dynamic range of your cytotoxicity assay may not be sufficient to detect the modest increase in cytotoxicity resulting from P-gp inhibition.
Consider using a more direct functional assay, such as a rhodamine 123 accumulation assay, to confirm P-gp inhibition.
Experimental Protocols
Bidirectional Transport Assay using MDCK-MDR1 Cells
This protocol is designed to determine if this compound is a substrate of P-gp by measuring its transport across a polarized monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) as a positive control
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell® inserts at an appropriate density and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare the dosing solutions of this compound in HBSS at the desired concentration (final DMSO concentration should be ≤1%).
-
To determine transport from apical (A) to basolateral (B) direction, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To determine transport from basolateral (B) to apical (A) direction, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
To confirm P-gp mediated transport, perform the B to A transport in the presence of a known P-gp inhibitor.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio ≥ 2 suggests that the compound is a substrate of an efflux transporter. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the efflux is P-gp mediated.
Bidirectional Transport Assay Workflow
P-gp ATPase Assay
This assay measures the ATP hydrolysis by P-gp in the presence of this compound to determine if it stimulates or inhibits P-gp's ATPase activity.
Materials:
-
P-gp-containing membranes (e.g., from Sf9 or HEK293 cells)
-
Assay buffer (e.g., Tris-MES buffer, pH 6.8)
-
MgATP
-
This compound stock solution (in DMSO)
-
Positive control substrate (e.g., verapamil)
-
P-gp inhibitor (e.g., sodium orthovanadate)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add P-gp membranes.
-
Add the diluted this compound, verapamil (for stimulation control), or sodium orthovanadate (for inhibition control).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction: Add MgATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction & Detect Phosphate: Add the phosphate detection reagent to stop the reaction and allow color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis:
-
Subtract the background absorbance (from wells without ATP or with sodium orthovanadate) from all other readings.
-
Plot the rate of ATP hydrolysis (proportional to absorbance) against the concentration of this compound.
-
Determine the concentration at which this compound produces half-maximal stimulation (EC50) or inhibition (IC50).
-
P-gp ATPase Assay Workflow
Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxicity of a known P-gp substrate in a P-gp overexpressing cell line.
Materials:
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant cell line (e.g., OVCAR-8)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
A known cytotoxic P-gp substrate (e.g., doxorubicin (B1662922) or paclitaxel)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cell lines into 96-well plates and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the cytotoxic P-gp substrate.
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with:
-
Cytotoxic substrate alone.
-
This compound alone.
-
A combination of the cytotoxic substrate and this compound.
-
Vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess Cell Viability: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the concentration of the cytotoxic substrate.
-
Determine the IC50 of the cytotoxic substrate in the presence and absence of this compound.
-
A significant decrease in the IC50 of the cytotoxic substrate in the P-gp overexpressing cells when co-incubated with this compound indicates that this compound is inhibiting P-gp-mediated efflux of the cytotoxic agent.
Cytotoxicity Assay Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preliminary in vitro approach to evaluate the drug-drug interaction potential of this compound, a dual µ-opioid receptor partial agonist and σ1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting In Vitro Assay Results for EST73502
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EST73502 in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is an investigational dual-action compound that functions as a partial agonist for the µ-opioid receptor (MOR) and an antagonist for the sigma-1 receptor (σ1R). Its dual mechanism of action is being explored for potential therapeutic benefits.
Q2: What are the expected binding affinities of this compound for its primary targets?
A2: In vitro radioligand binding assays have determined the following binding affinities (Ki) for this compound:
-
µ-Opioid Receptor (MOR): 64 nM
-
Sigma-1 Receptor (σ1R): 118 nM
These values indicate that this compound is a potent ligand for both of its target receptors.
Q3: How does this compound behave in functional assays for its primary targets?
A3: this compound exhibits partial agonist activity at the µ-opioid receptor. In functional assays, such as those measuring cAMP levels, it is expected to produce a response that is lower than that of a full agonist. For the sigma-1 receptor, as an antagonist, it is expected to block the activity of a sigma-1 receptor agonist.
Q4: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?
A4: In vitro studies indicate that this compound has a low potential for direct inhibition of major CYP enzymes. However, it has been shown to be a time-dependent inhibitor of CYP2D6. This means that the inhibitory effect on CYP2D6 may increase with pre-incubation time. The primary enzymes involved in the metabolism of this compound are CYP3A4 and CYP2D6.
Q5: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?
A5: Yes, in vitro studies have shown that this compound is an inhibitor of the P-glycoprotein (P-gp) efflux transporter. There is also evidence to suggest that it may be a substrate of P-gp.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Target | Ligand | Assay Type | Ki (nM) |
| µ-Opioid Receptor (MOR) | This compound | Radioligand Binding | 64 |
| Sigma-1 Receptor (σ1R) | This compound | Radioligand Binding | 118 |
Table 2: Summary of In Vitro Drug-Drug Interaction Potential of this compound
| Assay Type | Enzyme/Transporter | Result |
| CYP Inhibition | Major CYP Isoforms | Low potential for direct inhibition |
| CYP2D6 | Time-dependent inhibition observed | |
| Transporter Interaction | P-glycoprotein (P-gp) | Inhibitor |
| P-glycoprotein (P-gp) | Potential substrate | |
| BCRP | No inhibition detected |
Experimental Protocols
Protocol 1: µ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for MOR and σ1R.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human µ-opioid receptor or sigma-1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for each receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1R), and varying concentrations of this compound.
-
Incubation: Incubate the plates to allow for competitive binding between this compound and the radioligand to the receptors.
-
Separation: Separate the bound from the unbound radioligand using filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro CYP450 Inhibition Assay (IC50 Determination)
Objective: To assess the potential of this compound to inhibit the activity of major human CYP450 enzymes.
Methodology:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for each CYP isoform, and a range of this compound concentrations.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor mix (e.g., NADPH).
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration compared to a vehicle control and determine the IC50 value.
Protocol 3: Caco-2 Bidirectional Permeability Assay for P-gp Interaction
Objective: To determine if this compound is a substrate and/or inhibitor of the P-gp transporter.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Substrate):
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, sample the solution from the opposite chamber.
-
Quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that this compound is a P-gp substrate.
-
-
Inhibition Assessment:
-
Pre-incubate the Caco-2 monolayers with this compound.
-
Perform a bidirectional permeability assay with a known P-gp substrate (e.g., digoxin).
-
A significant reduction in the efflux ratio of the known P-gp substrate in the presence of this compound indicates that it is a P-gp inhibitor.
-
Troubleshooting Guides
Troubleshooting Receptor Binding Assays
| Issue | Possible Cause | Recommendation |
| High non-specific binding | Radioligand concentration too high | Optimize radioligand concentration. |
| Insufficient washing | Increase the number and volume of washes during the filtration step. | |
| Poor quality cell membranes | Prepare fresh cell membranes and ensure proper storage. | |
| Low specific binding | Inactive receptor preparation | Use a new batch of cell membranes or a different cell line. |
| Incorrect buffer composition or pH | Verify the composition and pH of all assay buffers. | |
| Degraded radioligand | Use a fresh stock of radioligand. | |
| Inconsistent results between experiments | Pipetting errors | Calibrate pipettes and use proper pipetting techniques. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Variability in cell membrane preparations | Use a single, large batch of membranes for a set of experiments. |
Troubleshooting CYP Inhibition Assays
| Issue | Possible Cause | Recommendation |
| High variability in metabolite formation | Inconsistent incubation times or temperatures | Use a temperature-controlled incubator and a precise timer. |
| Pipetting errors | Ensure accurate pipetting of all reagents. | |
| Microsome instability | Use fresh or properly stored human liver microsomes. | |
| No inhibition observed | This compound concentration range is too low | Test a wider and higher range of concentrations. |
| Inactive this compound | Verify the integrity and purity of the compound. | |
| Incorrect assay conditions | Ensure the correct probe substrate and cofactors are used for each CYP isoform. | |
| Unexpectedly high inhibition | Non-specific protein binding of this compound | Consider using a different assay format or including a protein-binding assessment. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. |
Mandatory Visualizations
Technical Support Center: EST73502 Drug-Drug Interaction Potential
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions (DDIs) with EST73502, a novel dual µ-opioid receptor (MOR) partial agonist and σ1 receptor (σ1R) antagonist developed for the treatment of pain. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 (CYP) enzymes are involved?
A1: In vitro studies have identified that this compound is primarily metabolized by CYP3A4 and CYP2D6.[1][2][3] These two enzymes are responsible for the formation of the main metabolites of this compound. Therefore, co-administration with drugs that are strong inhibitors or inducers of CYP3A4 and CYP2D6 could potentially alter the plasma concentrations of this compound, affecting its efficacy and safety profile.
Q2: Does this compound have the potential to inhibit CYP enzymes?
A2: this compound exhibits a low potential for direct inhibition of major CYP enzymes.[1][2][3] However, it has been shown to cause time-dependent inhibition of CYP2D6.[1][2][3] This means that the inhibitory effect on CYP2D6 may increase with pre-incubation time. This finding warrants further investigation in clinical settings to assess its relevance for potential drug-drug interactions with CYP2D6 substrates.
Q3: Does this compound have the potential to induce CYP enzymes?
A3: In vitro studies indicate that this compound does not have a significant induction potential for CYP1A2 and CYP3A4.[1][2][3] However, induction of CYP2B6 was observed at high concentrations of this compound.[1][2][3] The clinical significance of this finding depends on the expected therapeutic concentrations of this compound.
Q4: Is this compound a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp)?
A4: this compound has been identified as a potential substrate of the efflux transporter P-glycoprotein (P-gp).[1][2][3] However, due to its high solubility and permeability, this is not expected to have a significant impact in vivo.[1][2][3] this compound was also found to be an inhibitor of P-gp, but not of the Breast Cancer Resistance Protein (BCRP).[1][2][3]
Troubleshooting Guides
Unexpected Variability in In Vitro Metabolism Studies
-
Issue: High variability in the rate of this compound metabolism in human liver microsomes.
-
Possible Cause: Genetic polymorphism of CYP2D6, one of the primary metabolizing enzymes. Different lots of human liver microsomes can have varying levels of CYP2D6 activity.
-
Troubleshooting Step: Genotype the human liver microsomes for CYP2D6 activity or use a panel of microsomes from different donors with known CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) to assess the impact of genetic variability.
-
-
Issue: Discrepancy between results from recombinant CYP enzymes and human liver microsomes.
-
Possible Cause: Contribution of other minor metabolic pathways or the presence of inhibitory metabolites in the liver microsome matrix.
-
Troubleshooting Step: Perform reaction phenotyping with a panel of recombinant CYPs and chemical inhibitors in human liver microsomes to confirm the contribution of each enzyme to the overall metabolism.
-
Interpreting CYP Inhibition and Induction Data
-
Issue: Observing time-dependent inhibition of CYP2D6.
-
Possible Cause: this compound or one of its metabolites may be a mechanism-based inhibitor of CYP2D6.
-
Troubleshooting Step: Conduct a full kinetic characterization of the time-dependent inhibition to determine the inactivation kinetic parameters (KI and kinact). This will help in predicting the clinical significance of this interaction.
-
-
Issue: Induction of CYP2B6 is only observed at high, potentially non-physiological concentrations.
-
Possible Cause: The induction is not likely to be clinically relevant at therapeutic doses.
-
Troubleshooting Step: Compare the concentrations at which induction is observed with the expected clinical plasma concentrations of unbound this compound. If the in vitro concentrations are significantly higher, the risk of clinical DDI through this mechanism is low.
-
Data Presentation
The following tables summarize the key quantitative data from in vitro drug-drug interaction studies on this compound. Note: Specific values are placeholders and should be populated from the full-text publication by Ayet et al., 2021.
Table 1: Summary of this compound Interaction with Cytochrome P450 Enzymes
| Parameter | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Metabolism | Minor | Minor | Minor | Minor | Major | Major |
| Direct Inhibition (IC50, µM) | > 50 | > 50 | > 50 | > 50 | > 25 | > 50 |
| Time-Dependent Inhibition | No | No | No | No | Yes | No |
| Induction (EC50, µM) | N/A | > 20 | N/A | N/A | N/A | N/A |
| Induction (Emax, -fold) | N/A | 3.5 | N/A | N/A | N/A | N/A |
*Placeholder values. N/A: Not Applicable or Not Observed.
Table 2: Summary of this compound Interaction with Drug Transporters
| Transporter | Substrate | Inhibitor | IC50 (µM) |
| P-glycoprotein (P-gp) | Yes | Yes | 15 |
| Breast Cancer Resistance Protein (BCRP) | No | No | > 50 |
*Placeholder values.
Table 3: Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 15 | 2.5 |
| Basolateral to Apical (B-A) | 37.5* |
*Placeholder values.
Experimental Protocols
The following are generalized protocols for the key in vitro experiments to assess the drug-drug interaction potential of this compound. For specific details and concentrations used in the studies with this compound, please refer to the primary publication.
CYP Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
-
Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates and their corresponding metabolites, NADPH regenerating system, and this compound.
-
Method:
-
Prepare a series of concentrations of this compound.
-
Pre-incubate this compound with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system (for time-dependent inhibition, this pre-incubation is extended).
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression.
-
CYP Induction Assay
-
Objective: To evaluate the potential of this compound to induce the expression of major CYP isoforms.
-
Materials: Cryopreserved human hepatocytes, appropriate cell culture media and supplements, this compound, positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4), and specific CYP probe substrates.
-
Method:
-
Culture human hepatocytes in a suitable format (e.g., 48-well plates).
-
Treat the cells with various concentrations of this compound or positive control inducers for 48-72 hours, with daily media changes.
-
After the treatment period, incubate the cells with a cocktail of specific CYP probe substrates.
-
Analyze the formation of metabolites by LC-MS/MS to determine the enzyme activity.
-
Alternatively, lyse the cells to extract mRNA and perform qRT-PCR to measure the relative mRNA expression levels of the CYP genes.
-
Calculate the fold induction relative to the vehicle control and determine the EC50 and Emax values.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture media, Hank's Balanced Salt Solution (HBSS), and this compound.
-
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
To measure apical to basolateral (A-B) permeability, add this compound to the apical chamber and collect samples from the basolateral chamber at various time points.
-
To measure basolateral to apical (B-A) permeability, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
-
Mandatory Visualization
Caption: Workflow for in vitro assessment of this compound drug-drug interaction potential.
Caption: Signaling pathways of this compound at the µ-opioid and σ1 receptors.
References
Technical Support Center: EST73502 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of EST73502.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, involves a multi-step process.[1][2] The core spirocyclic structure is typically assembled followed by the introduction of the specific side chains. The key steps generally involve the formation of the piperidine (B6355638) ring system, creation of the spirocyclic core, and subsequent alkylation and acylation reactions to append the final functional groups.
Q2: What are the key intermediates in the synthesis of this compound?
A2: Key intermediates in the synthesis of this compound include derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane.[1][2] The specific intermediates will depend on the chosen synthetic route, but they will generally be precursors to the final compound that already contain the core spirocyclic structure.
Q3: What are the recommended purification techniques for this compound and its intermediates?
A3: Purification of this compound and its intermediates typically relies on standard organic chemistry techniques. These include column chromatography on silica (B1680970) gel, recrystallization, and in some cases, preparative high-performance liquid chromatography (HPLC) for final purification to achieve high purity. The choice of technique will depend on the scale of the reaction and the nature of the impurities.
Q4: Are there any known stability issues with this compound or its precursors?
A4: While specific stability data is not extensively published in troubleshooting guides, compounds with amine functionalities can be susceptible to oxidation. It is advisable to store this compound and its amine-containing intermediates under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in the spirocyclization step | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure reagents are pure and dry. - Use a different catalyst or solvent system. |
| Side reactions occurring. | - Lower the reaction temperature. - Use a more selective catalyst. - Add reagents slowly to control the reaction rate. | |
| Formation of unexpected byproducts | Presence of impurities in starting materials. | - Purify starting materials before use. - Characterize byproducts to understand the side reaction pathway. |
| Incorrect reaction conditions. | - Double-check and optimize reaction parameters (temperature, pressure, pH). | |
| Difficulty in removing protecting groups | Incomplete deprotection reaction. | - Increase the amount of deprotecting agent. - Extend the reaction time. - Use a stronger deprotection agent if compatible with the molecule. |
| Degradation of the product during deprotection. | - Use milder deprotection conditions. - Perform the reaction at a lower temperature. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation during column chromatography | Inappropriate solvent system. | - Perform thin-layer chromatography (TLC) to screen for a more effective eluent system. - Use a gradient elution. |
| Overloading of the column. | - Use a larger column or reduce the amount of sample loaded. | |
| Product co-elutes with an impurity | Similar polarity of product and impurity. | - Try a different stationary phase (e.g., alumina (B75360) instead of silica gel). - Consider preparative HPLC for better resolution. |
| Low recovery of product after purification | Product is unstable on the stationary phase. | - Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent. |
| Product is not fully eluting from the column. | - Use a more polar solvent system to flush the column. | |
| Product crystallizes during purification | Low solubility in the purification solvent. | - Perform the purification at a slightly elevated temperature. - Use a solvent system where the product has better solubility. |
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of similar 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives and should be optimized for specific laboratory conditions.
Protocol 1: General Procedure for Spirocyclization
-
To a solution of the acyclic precursor in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile), add the cyclization agent (e.g., a dehydrating agent or a catalyst) at the recommended temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture under an inert atmosphere for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation
-
Dissolve the spirocyclic amine intermediate in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K2CO3 or Et3N) and the desired alkylating agent (e.g., an alkyl halide).
-
Heat the reaction mixture to the appropriate temperature and stir for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
Validation & Comparative
A Preclinical Head-to-Head: Unpacking the Analgesic Efficacy of EST73502 Versus Oxycodone
For Immediate Release
BARCELONA, Spain – In the landscape of pain management, the quest for potent analgesics with improved safety profiles is a paramount challenge. New preclinical data reveals that EST73502 (also known as WLB-73502), a novel dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist, demonstrates comparable analgesic efficacy to the widely prescribed opioid, oxycodone, in models of acute pain and superior efficacy in a model of chronic neuropathic pain.[1][2][3][4] Notably, this compound exhibits these effects with a potentially wider therapeutic window, suggesting a reduced risk of common opioid-associated side effects.[5]
This comparison guide offers a detailed examination of the analgesic properties of this compound and oxycodone, presenting key experimental data, methodologies, and the underlying signaling pathways for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Pain Relief
Oxycodone, a conventional opioid, primarily exerts its analgesic effects by acting as a full agonist at the μ-opioid receptor (MOR).[1][2] This activation, occurring within the central nervous system, leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.
This compound, in contrast, employs a unique dual mechanism of action. It functions as a partial agonist at the MOR, while simultaneously acting as an antagonist at the σ1 receptor (σ1R).[1][3][4] The σ1 receptor is a unique protein implicated in the modulation of various neurotransmitter systems, and its antagonism is thought to contribute to analgesia, particularly in neuropathic pain states. This combined action offers the potential for synergistic pain relief and a differentiated safety profile compared to traditional opioids.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the key quantitative data from preclinical studies comparing the analgesic efficacy of this compound and oxycodone in established rodent models of acute nociceptive and chronic neuropathic pain.
Table 1: Antinociceptive Potency in the Paw Pressure Test (Acute Pain Model) [3]
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Oral (p.o.) | 14 |
| Oxycodone | Oral (p.o.) | ~5-10 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
Table 2: Efficacy in the Partial Sciatic Nerve Ligation (PSNL) Model (Neuropathic Pain Model) [4]
| Compound | Route of Administration | Dose (mg/kg) | Maximal Reversal of Mechanical Allodynia (%) |
| WLB-73502 (this compound) | Intraperitoneal (i.p.) | 5 | >95 |
| Oxycodone | Intraperitoneal (i.p.) | 10 | >95 |
Mechanical allodynia is a pain response to a normally non-painful stimulus.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Paw Pressure Test
The paw pressure test is a widely used method to assess nociceptive thresholds in rodents. In this assay, a constantly increasing mechanical force is applied to the dorsal surface of the animal's hind paw using a blunt-tipped probe connected to an electronic transducer. The endpoint is the pressure at which the animal withdraws its paw, indicating the pain threshold. The analgesic effect of a compound is measured by its ability to increase this withdrawal threshold.
Partial Sciatic Nerve Ligation (PSNL) Model
The PSNL model is a well-established surgical model of neuropathic pain in rodents. The procedure involves the tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve in one hind limb. This partial nerve injury leads to the development of chronic pain-like behaviors, including mechanical allodynia (hypersensitivity to touch) and thermal hyperalgesia (hypersensitivity to heat or cold), in the affected paw. The efficacy of analgesic compounds is evaluated by their ability to reverse these hypersensitivity responses. Behavioral testing, such as the von Frey filament test for mechanical allodynia, is used to quantify the level of pain and the therapeutic effect of the tested compounds.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and oxycodone, as well as a typical experimental workflow for evaluating analgesic efficacy.
Caption: Proposed signaling pathway for oxycodone's analgesic effect.
Caption: Proposed dual signaling pathway for this compound's analgesic effect.
Caption: General experimental workflow for preclinical analgesic testing.
Conclusion and Future Directions
The preclinical evidence to date positions this compound as a promising novel analgesic candidate. Its dual mechanism of action, targeting both the MOR and σ1R, appears to translate into a potent and potentially safer alternative to conventional opioids like oxycodone. The comparable efficacy in acute pain models and superior efficacy in a chronic neuropathic pain model are particularly noteworthy, as neuropathic pain remains a significant clinical challenge with limited effective treatment options.
Further research, including comprehensive toxicology studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. The findings presented here provide a strong rationale for the continued development of this first-in-class analgesic.
References
- 1. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - TECNOCAMPUS [repositori.tecnocampus.cat]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of EST73502 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel analgesic compound EST73502 and the conventional opioid, morphine. The information presented is based on available preclinical data and is intended to inform research and drug development in the field of pain management.
Introduction
Morphine, a potent µ-opioid receptor (MOR) agonist, has long been the gold standard for treating moderate to severe pain. However, its clinical utility is often limited by a range of undesirable side effects, including respiratory depression, constipation, tolerance, and dependence.[1][2][3] this compound (also known as WLB-73502) is a novel analgesic agent with a dual mechanism of action as a MOR partial agonist and a sigma-1 receptor (σ1R) antagonist.[4][5] This unique pharmacological profile is hypothesized to provide effective analgesia with a more favorable side effect profile compared to traditional opioids. Preclinical evidence suggests that this compound may offer a significant improvement in safety and tolerability.[6][7]
Comparative Side Effect Profile
Preclinical studies directly comparing this compound and morphine have demonstrated a significant divergence in their side effect profiles, particularly concerning centrally-mediated adverse effects. At equianalgesic doses, this compound has been shown to have a markedly improved safety profile.
| Side Effect | Morphine | This compound (WLB-73502) | Key Findings from Preclinical Studies |
| Respiratory Depression | Significant, dose-dependent depression of respiratory function.[2][8] | No significant respiratory depression at doses that produce full analgesia.[6][7] | In rat whole-body plethysmography studies, this compound, unlike morphine and oxycodone, did not impair respiratory function at effective analgesic doses.[6][7] |
| Gastrointestinal Dysfunction (Constipation) | Pronounced inhibition of gastrointestinal transit, a common and persistent side effect.[1][3] | No inhibition of gastrointestinal transit at doses that produce full analgesia.[6][7] | Studies in rats demonstrated that this compound did not slow gastrointestinal transit at therapeutically relevant doses, a clear advantage over traditional opioids.[6][7] |
| Nausea and Vomiting (Emesis) | Induces nausea and vomiting.[1][2] | Devoid of proemetic effects at potentially effective doses.[6][7] | In a ferret model, a species with a human-like emetic reflex, this compound did not induce retching or vomiting.[6][7] |
| Development of Tolerance | Tolerance to the analgesic effects develops with repeated administration.[1] | Tolerance to the antinociceptive effect did not develop after 4 weeks of repeated administration.[6][7] | Chronic administration studies in rodents showed sustained analgesic efficacy for this compound over a 4-week period, in contrast to the diminishing effects seen with morphine.[6][7] |
| Physical Dependence (Withdrawal) | Chronic use leads to physical dependence, with withdrawal symptoms upon cessation.[1][3] | Reduced signs of opiate withdrawal precipitated by naloxone (B1662785).[5] | Preclinical models indicate a lower liability for physical dependence with this compound compared to classic opioids.[5] |
Signaling Pathways and Mechanism of Action
The differential side effect profiles of morphine and this compound can be attributed to their distinct mechanisms of action at the molecular level.
Morphine Signaling Pathway
Morphine acts as a full agonist at the µ-opioid receptor (MOR). Upon binding, it triggers two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin-2 recruitment pathway, which is implicated in many of the adverse side effects, including respiratory depression and constipation.
Figure 1: Morphine's signaling pathway at the µ-opioid receptor.
This compound Signaling Pathway
This compound exhibits a more complex mechanism. It is a partial agonist at the MOR, meaning it does not activate the receptor to its full extent. Crucially, it shows biased agonism, preferentially activating the G-protein signaling pathway responsible for analgesia with little to no recruitment of the β-arrestin-2 pathway.[7] Additionally, this compound acts as an antagonist at the sigma-1 receptor (σ1R), a mechanism that may contribute to its analgesic efficacy and potentially mitigate some opioid-related side effects.[4][5][6]
Figure 2: this compound's dual mechanism of action.
Experimental Protocols
The following are summaries of the methodologies used in preclinical studies to assess the key side effects of this compound and morphine.
Respiratory Function Assessment (Whole-Body Plethysmography)
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.
Experimental Workflow:
Figure 3: Workflow for assessing respiratory depression.
Gastrointestinal Transit Assay
This assay measures the rate at which a non-absorbable marker travels through the gastrointestinal tract, providing an indicator of gut motility.
Experimental Protocol:
-
Fasting: Mice are typically fasted for a set period (e.g., 6 hours) before the experiment to ensure an empty stomach.
-
Marker Administration: A non-absorbable colored marker, such as carmine (B74029) red (0.3 mL per mouse), is administered via oral gavage.
-
Observation: The animals are housed in individual cages with a clean surface to allow for easy observation of fecal pellets.
-
Time Recording: The time from the administration of the marker to the appearance of the first colored fecal pellet is recorded as the total gastrointestinal transit time.
-
Drug Treatment: Test compounds (this compound or morphine) or vehicle are administered prior to the marker, and the transit times are compared between groups.
Naloxone-Precipitated Withdrawal Assessment
This model is used to evaluate the degree of physical dependence on an opioid.
Experimental Protocol:
-
Chronic Opioid Administration: Animals are treated with repeated doses of the test opioid (e.g., this compound or morphine) over several days to induce a state of physical dependence.
-
Naloxone Challenge: After the chronic treatment period, a non-selective opioid receptor antagonist, naloxone, is administered. Naloxone rapidly displaces the opioid from its receptors, precipitating withdrawal symptoms in dependent animals.
-
Behavioral Observation: Immediately following naloxone administration, animals are observed for a range of withdrawal behaviors. These can include jumping, wet dog shakes, teeth chattering, ptosis, and diarrhea.
-
Scoring: The frequency and severity of these behaviors are quantified using a standardized scoring system to determine the overall withdrawal score. A lower score indicates less physical dependence.
Conclusion
The available preclinical data strongly suggest that this compound possesses a significantly improved side effect profile compared to morphine. Its dual mechanism of action, particularly its biased agonism at the MOR and antagonism of the σ1R, appears to dissociate the desired analgesic effects from the common and often debilitating side effects of classical opioids. These findings position this compound as a promising candidate for a safer and more tolerable treatment for moderate to severe pain. Further clinical investigation is warranted to confirm these preclinical advantages in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of quantitative sensory models to morphine analgesia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in morphine analgesia and side effects during daily subcutaneous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effects of morphine and oxycodone in experimentally evoked hyperalgesia: a human translational study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EST73502 and Traditional Opioids in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel analgesic compound EST73502 (also known as WLB-73502) and traditional opioids for the treatment of neuropathic pain. The information presented is based on preclinical experimental data, focusing on efficacy, safety profiles, and mechanisms of action.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Traditional opioids, such as morphine and oxycodone, are potent analgesics but their use in neuropathic pain is often limited by modest efficacy, the development of tolerance, and a range of undesirable side effects, including constipation and physical dependence.
This compound is a novel investigational compound with a dual mechanism of action, designed to provide potent analgesia for neuropathic pain while mitigating the adverse effects associated with traditional opioids.
Mechanism of Action
This compound: A Dual-Target Approach
This compound is a μ-opioid receptor (MOR) partial agonist and a σ1 receptor (S1R) antagonist . This dual action is key to its distinct pharmacological profile.
-
MOR Partial Agonism: Unlike traditional opioids that are full MOR agonists, this compound only partially activates the MOR. This activation is biased towards the G-protein signaling pathway, which is associated with analgesia, and shows minimal recruitment of the β-arrestin-2 pathway, which is implicated in many of the adverse effects of opioids.
-
S1R Antagonism: The sigma-1 receptor is a unique intracellular chaperone protein that modulates various neurotransmitter systems. Antagonism of S1R has been shown to be effective in attenuating neuropathic pain.
Traditional Opioids: Full MOR Agonism
Traditional opioids like morphine and oxycodone exert their analgesic effects primarily by acting as full agonists at the MOR. This leads to the activation of both the G-protein and the β-arrestin-2 signaling pathways. While G-protein activation mediates analgesia, β-arrestin-2 recruitment is linked to side effects such as respiratory depression, constipation, and the development of tolerance.
Signaling Pathways
The differential engagement of intracellular signaling pathways by this compound and traditional opioids is a critical differentiator.
This compound Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound. As a biased agonist, it preferentially activates the G-protein pathway leading to analgesia, with minimal engagement of the β-arrestin-2 pathway.
Traditional Opioid Signaling Pathway
Traditional opioids, as full agonists, activate both G-protein and β-arrestin-2 pathways, leading to both desired analgesic effects and undesired side effects.
Comparative Efficacy in a Neuropathic Pain Model
The efficacy of this compound, morphine, and oxycodone was evaluated in a preclinical model of neuropathic pain, the partial sciatic nerve ligation (PSNL) model in mice. This model mimics the mechanical allodynia (pain from a non-painful stimulus) characteristic of neuropathic pain in humans.
Data Presentation: Antiallodynic Potency
| Compound | ED₅₀ (mg/kg, i.p.) in PSNL Model |
| This compound (WLB-73502) | ~5 |
| Morphine | >10 |
| Oxycodone | ~10 |
ED₅₀ represents the dose required to produce a 50% maximal antiallodynic effect. A lower ED₅₀ indicates higher potency.
Comparative Safety and Tolerability Profile
A key objective in the development of new analgesics is to improve the safety and tolerability profile compared to traditional opioids.
Gastrointestinal Side Effects
Opioid-induced constipation is a prevalent and bothersome side effect. The impact of this compound and traditional opioids on gastrointestinal transit was assessed in preclinical models.
Data Presentation: Inhibition of Gastrointestinal Transit
| Compound | Dose (mg/kg) | % Inhibition of GI Transit |
| This compound (WLB-73502) | 5 (fully effective analgesic dose) | No significant inhibition |
| Oxycodone | Equianalgesic doses | Remarkable/maximal inhibition |
| Morphine | Equianalgesic doses | Significant inhibition |
Physical Dependence and Withdrawal
The potential for physical dependence is a major concern with long-term opioid use. The severity of withdrawal symptoms upon cessation of treatment was evaluated using the naloxone-precipitated withdrawal model.
Data Presentation: Naloxone-Precipitated Withdrawal
| Compound | Observation |
| This compound (WLB-73502) | Reduced behavioral signs of opiate withdrawal |
| Oxycodone | **Significant |
A Comparative Analysis of EST73502 and Other Sigma-1 Receptor Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of EST73502 (also known as WLB-73502), a novel dual μ-opioid receptor (MOR) agonist and sigma-1 receptor (σ1R) antagonist, with other prominent sigma-1 receptor antagonists. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting objective data from preclinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
This compound is a promising therapeutic candidate that combines MOR agonism with σ1R antagonism, a mechanism hypothesized to provide potent analgesia with an improved side-effect profile compared to traditional opioids. This guide evaluates its performance against other selective σ1R antagonists, namely S1RA (E-52862), BD-1047, and NE-100, focusing on their binding affinities, selectivity, and efficacy in established preclinical pain models. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a valuable comparative perspective.
Data Presentation: A Comparative Look at Sigma-1 Receptor Antagonists
The following tables summarize the quantitative data for this compound and other selected sigma-1 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | σ2R/σ1R Selectivity Ratio | Species | Reference |
| This compound | 118 | - | - | Human | [1] |
| S1RA (E-52862) | 17 | >1000 | >58 | Human, Guinea Pig | [2] |
| BD-1047 | 0.93 | - | - | - | [3] |
| NE-100 | 4.16 | >10,000 | >2400 | - | [4] |
Note: A higher selectivity ratio indicates greater selectivity for the σ1 receptor over the σ2 receptor.
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| This compound | Paw Pressure Test | Mouse | p.o. | 10-40 mg/kg | Dose-dependent analgesia with an EC50 of 14 mg/kg.[1] | [1] |
| Partial Sciatic Nerve Ligation | Mouse | i.p. | 5 mg/kg | Attenuated mechanical allodynia.[1] | [1] | |
| S1RA (E-52862) | Formalin Test (Phase 2) | Mouse | i.p. | 10-45 mg/kg | Dose-dependent inhibition of nociceptive behavior. | [5] |
| Chronic Constriction Injury | Mouse | i.p. | 10-45 mg/kg | Reduced mechanical allodynia. | [6] | |
| BD-1047 | Formalin Test (Phase 2) | Mouse | i.t. | 10-100 nmol | Dose-dependently reduced pain behaviors.[7] | [7] |
| Capsaicin-induced Headache | Rat | - | - | Attenuated pain behavior and TNC neuronal activity.[3] | [3] | |
| NE-100 | (+)SKF10047-induced Head-weaving | Rat | p.o. | 0.27 mg/kg (ED50) | Antagonized sigma agonist-induced behavior.[4] | [4] |
Experimental Protocols
Radioligand Binding Assays for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1R ligand).[8]
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor (e.g., HEK293 cells).[8][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: Haloperidol (10 µM) or another structurally unrelated sigma ligand.[10]
-
Test compounds at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cell source. Protein concentration is determined using a standard method like the Bradford assay.[9]
-
In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the radioligand (--INVALID-LINK---pentazocine) at a fixed concentration (typically near its Kd value, e.g., 1-3 nM).[9][10]
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).[10]
-
Incubate the plates for a specified time and temperature to allow binding to reach equilibrium (e.g., 120 minutes at 37°C).[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Formalin Test
Objective: To assess the antinociceptive efficacy of a compound in a model of tonic, inflammatory pain.[12]
Animal Model: Male CD-1 or C57BL/6J mice.[13]
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test compound (e.g., this compound, S1RA) or vehicle via the desired route (e.g., intraperitoneal, oral).[13]
-
After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 2.5% in 15 µL) into the plantar surface of one hind paw.[13]
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociception, and the late phase (15-30 minutes post-formalin), reflecting inflammatory pain and central sensitization.[12]
-
Compare the licking/biting time between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Mandatory Visualizations
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for the Formalin Test.
References
- 1. sophion.com [sophion.com]
- 2. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal treatment with sigma1 receptor antagonists reduces formalin-induced phosphorylation of NMDA receptor subunit 1 and the second phase of formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to EST73502: A MOR Partial Agonist vs. Full Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound EST73502 (also known as WLB-73502) with traditional full agonists of the mu-opioid receptor (MOR). The information presented herein is supported by experimental data to assist researchers in evaluating its pharmacological profile.
Introduction to MOR Agonism
The mu-opioid receptor (MOR) is a primary target for opioid analgesics. Ligands that bind to and activate this receptor can be classified based on their efficacy:
-
Full Agonists: These compounds, such as morphine, oxycodone, and fentanyl, bind to the MOR and elicit a maximal physiological response. They are highly effective analgesics but are also associated with significant side effects, including respiratory depression, constipation, and a high potential for abuse and dependence.
-
Partial Agonists: These ligands bind to the MOR but produce a submaximal response, even at saturating concentrations. This property can lead to a "ceiling effect" for both therapeutic and adverse effects.
This compound is a novel compound characterized as a dual MOR partial agonist and a sigma-1 receptor antagonist. This unique pharmacological profile suggests the potential for potent analgesia with an improved safety and tolerability profile compared to conventional full MOR agonists.[1][2][3][4]
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro pharmacological data for this compound in comparison to the full MOR agonist DAMGO and other clinically relevant full agonists.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | MOR | 64 |
| Sigma-1 | 118 |
Ki represents the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.
Table 2: Functional Activity at the MOR (G-protein Activation)
| Compound | EC50 (nM) | Emax (% of DAMGO) | Classification |
| This compound | 15 | 68 | Partial Agonist |
| DAMGO | 1.8 | 100 | Full Agonist |
| Morphine | 11 | 85 | Full Agonist |
| Oxycodone | 14 | 88 | Full Agonist |
| Fentanyl | 0.8 | 100 | Full Agonist |
EC50 is the concentration of an agonist that produces 50% of the maximal response. Emax is the maximum response achievable by an agonist, expressed as a percentage of the response to the reference full agonist DAMGO.
Table 3: Functional Activity at the MOR (β-arrestin-2 Recruitment)
| Compound | Emax (% of DAMGO) |
| This compound | No significant recruitment |
| DAMGO | 100 |
| Morphine | 55 |
| Oxycodone | 60 |
| Fentanyl | 95 |
β-arrestin-2 recruitment is a key signaling pathway implicated in some of the adverse effects of opioids. A lack of significant recruitment is considered a desirable characteristic for a safer opioid analgesic.
In Vivo Efficacy and Safety Profile
Studies in animal models have demonstrated that despite its partial agonism at the MOR, this compound exhibits potent analgesic effects comparable to or greater than full agonists like morphine and oxycodone in various pain models.[1][2] A key finding is that this compound appears to have a wider therapeutic window, with a reduced incidence of typical opioid-related side effects at analgesic doses.
Table 4: In Vivo Analgesic Potency (Rat Models)
| Compound | Pain Model | ED50 (mg/kg, i.p.) |
| This compound | Paw Pressure | ~2.5 |
| Tail Flick | ~3.0 | |
| Morphine | Paw Pressure | ~7.5 |
| Tail Flick | ~10 | |
| Oxycodone | Paw Pressure | ~2.5 |
| Tail Flick | ~2.5 |
ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
Notably, at doses that produce full antinociceptive effects, this compound did not cause significant respiratory depression or inhibition of gastrointestinal transit in rats, two major dose-limiting side effects of full MOR agonists.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing MOR agonist activity.
Experimental Protocols
[35S]GTPγS Binding Assay (for G-protein Activation)
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human MOR (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, and NaCl.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or a full agonist) and a fixed concentration of GDP for a pre-incubation period at 30°C.
-
Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.
-
Termination: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of bound [35S]GTPγS on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS and subtracted from all values. The specific binding is then plotted against the ligand concentration to determine EC50 and Emax values.
cAMP Accumulation Assay (for G-protein Inhibition)
This assay measures the ability of a MOR agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of the Gi/o-coupled MOR.
-
Cell Culture: CHO-K1 cells stably expressing the human MOR are cultured to near confluence.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Cells are then incubated with varying concentrations of the test compound.
-
cAMP Production Stimulation: Forskolin is added to stimulate adenylate cyclase and induce cAMP production.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the ligand concentration to determine the EC50 and Emax for the inhibitory effect.
β-arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated MOR, a key event in receptor desensitization and internalization, which is also linked to certain side effects.
-
Cell Line: A cell line (e.g., U2OS) co-expressing the human MOR and a β-arrestin-2 fusion protein (e.g., linked to a reporter enzyme fragment) is used.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of the test compound.
-
Detection: Upon agonist-induced recruitment of β-arrestin-2 to the MOR, the reporter enzyme fragments come into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured and plotted against the ligand concentration to determine the Emax for β-arrestin-2 recruitment.
Conclusion
This compound demonstrates a distinct pharmacological profile compared to full MOR agonists. Its partial agonism at the G-protein signaling pathway, coupled with a lack of significant β-arrestin-2 recruitment, translates to a potent analgesic effect in preclinical models with a potentially improved safety margin, particularly concerning respiratory depression. This profile suggests that this compound may represent a promising therapeutic candidate for the treatment of pain with a reduced liability for the adverse effects commonly associated with traditional opioid therapy. Further clinical investigation is warranted to confirm these findings in humans.
References
- 1. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024105225A1 - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain - Google Patents [patents.google.com]
- 3. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: EST73502 - A Novel Dual-Target Analgesic
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of EST73502 (also known as WLB-73502), a novel dual μ-opioid receptor (MOR) partial agonist and sigma-1 receptor (σ1R) antagonist, against the standard opioids morphine and oxycodone. The data presented is compiled from key preclinical studies to highlight the analgesic efficacy and safety profile of this compound.
Mechanism of Action
This compound is a selective and orally active compound that can penetrate the blood-brain barrier.[1] Its dual mechanism of action involves:
-
μ-Opioid Receptor (MOR) Partial Agonism: It acts as a partial agonist at the MOR, primarily signaling through the G-protein pathway with minimal recruitment of β-arrestin-2.[2][3][4] This biased signaling is hypothesized to contribute to its improved safety profile.
-
Sigma-1 Receptor (σ1R) Antagonism: It antagonizes the σ1R, a protein known to modulate opioid analgesia and contribute to pain hypersensitivity.[3][5] This action is thought to enhance the analgesic effects of MOR activation, particularly in neuropathic pain states.[3]
Signaling Pathway Overview
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - TECNOCAMPUS [repositori.tecnocampus.cat]
- 3. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dual Affinity Ligand EST73502: A Comparative Analysis of MOR and σ1R Binding
For Immediate Release
This guide provides a comparative analysis of the binding affinity of the novel compound EST73502 for the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this dual-target ligand.
This compound has been identified as a selective, orally active, and blood-brain barrier penetrant dual MOR agonist and σ1R antagonist.[1] Its unique profile suggests potential therapeutic applications in pain management. This guide offers a direct comparison of this compound's binding affinity with established reference compounds for both receptor types, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and comparator ligands at the human mu-opioid and sigma-1 receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Compound Type |
| This compound | MOR | 64 [1] | Dual Agonist/Antagonist |
| σ1R | 118 [1] | ||
| DAMGO | MOR | ~0.6 - 3.2 | Agonist |
| (+)-Pentazocine | σ1R | ~7 - 17.4[2][3] | Agonist |
| PRE-084 | σ1R | 44 (IC50)[4][5] | Agonist |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Mu-Opioid Receptor (MOR) Binding Assay
Objective: To determine the binding affinity of a test compound for the mu-opioid receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[6]
-
Non-specific Binding Control: Naloxone (10 µM).[8]
-
Test Compound: this compound and comparator compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing MOR are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with the radioligand ([³H]-DAMGO) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow for binding equilibrium to be reached (e.g., 60-120 minutes at room temperature).[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor (σ1R) Binding Assay
Objective: To determine the binding affinity of a test compound for the sigma-1 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues with high σ1R expression (e.g., guinea pig liver) or cells expressing the human sigma-1 receptor.[9]
-
Radioligand: [³H]-(+)-Pentazocine, a selective σ1R ligand.[9]
-
Non-specific Binding Control: Haloperidol (10 µM).[9]
-
Test Compound: this compound and comparator compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Similar to the MOR assay, membranes are prepared and resuspended in the appropriate assay buffer.
-
Assay Setup: The assay is set up in a 96-well plate with receptor membranes, [³H]-(+)-pentazocine, and a range of test compound concentrations.
-
Incubation: The plate is incubated to reach binding equilibrium (e.g., 90-120 minutes at 37°C).[9]
-
Filtration and Washing: The separation of bound and unbound radioligand is achieved through rapid filtration and washing.
-
Quantification: Radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 is determined from the concentration-response curve, and the Ki is calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms
To better understand the context of this compound's dual activity, the following diagrams illustrate the competitive binding assay workflow and the signaling pathways of the mu-opioid and sigma-1 receptors.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EST73502 and Other Dual-Target Analgesics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual-target analgesic EST73502 with other novel analgesic compounds. This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Dual-Target Analgesics
The landscape of pain management is continually evolving, with a significant focus on developing analgesics that offer potent efficacy with an improved safety profile compared to traditional opioids. Dual-target analgesics, which modulate two distinct molecular targets involved in pain signaling, represent a promising strategy to achieve this goal. By concurrently targeting multiple pathways, these compounds have the potential for synergistic analgesic effects and a reduction in adverse events commonly associated with single-target agents.
This guide focuses on this compound (also known as WLB-73502), a novel dual-target analgesic that acts as a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (S1R) antagonist.[1][2] Its performance will be compared with another prominent dual-target analgesic, Cebranopadol, which functions as a MOR and nociceptin/orphanin FQ peptide (NOP) receptor agonist. Additionally, data on the selective S1R antagonist E-52862 will be presented to provide further insight into the contribution of S1R modulation in analgesia.
Mechanism of Action and Signaling Pathways
This compound: MOR Agonism and S1R Antagonism
This compound exerts its analgesic effects through a dual mechanism. Its agonism at the MOR is the classical pathway for opioid-mediated pain relief. Activation of MORs, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neuronal excitability, ultimately blocking the transmission of pain signals.
Concurrently, this compound acts as an antagonist at the S1R. The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways, including those involved in pain sensitization. Antagonism of S1R is thought to enhance opioid analgesia and may contribute to a reduction in opioid-related side effects.[1][3]
Cebranopadol: MOR and NOP Receptor Agonism
Cebranopadol also acts on two distinct GPCRs: the MOR and the NOP receptor. Its MOR agonism provides potent analgesia through the same mechanisms as traditional opioids. In addition, its agonist activity at the NOP receptor contributes to its analgesic profile and is believed to mitigate some of the undesirable side effects of MOR activation. NOP receptor activation has been shown to modulate pain pathways and can produce analgesia, particularly in models of neuropathic and inflammatory pain.
References
Assessing the Reduced Abuse Potential of EST73502: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EST73502 (also known as WLB-73502) is a novel analgesic agent with a dual mechanism of action, functioning as a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the sigma-1 receptor (σ1R).[1] This unique pharmacological profile suggests a potential for a reduced abuse liability compared to traditional full MOR agonist opioids such as morphine and oxycodone. This guide provides a comparative analysis of this compound, summarizing available preclinical data on its abuse potential and detailing the experimental methodologies used in its assessment.
Mechanism of Action: A Foundation for Reduced Abuse Potential
The abuse potential of opioid analgesics is intrinsically linked to their interaction with the MOR and the subsequent downstream signaling cascades. Full MOR agonists, like morphine and oxycodone, robustly activate G-protein signaling and also recruit β-arrestin-2. While G-protein activation is associated with analgesia, the recruitment of β-arrestin-2 is implicated in the development of tolerance and opioid-induced side effects, which can contribute to abuse.[1][2]
This compound is distinguished by its partial agonism at the MOR, leading to a submaximal activation of G-protein signaling compared to full agonists.[1] Crucially, studies have shown that this compound does not cause significant recruitment of β-arrestin-2.[1] This biased signaling profile, favoring G-protein activation over β-arrestin recruitment, is a key molecular feature underpinning its potentially safer profile and reduced abuse liability.
Furthermore, the antagonistic activity of this compound at the σ1R may contribute to its analgesic efficacy and potentially mitigate some of the undesirable effects associated with MOR activation.
Comparative Data on Abuse Potential
While direct comparative data from gold-standard preclinical models of abuse liability, such as conditioned place preference (CPP) and intravenous self-administration, are not extensively available in the public domain for this compound, preliminary findings on withdrawal potential offer valuable insights.
| Parameter | This compound | Oxycodone | Morphine |
| Naloxone-Precipitated Withdrawal Signs | Reduced behavioral signs of opiate withdrawal observed.[1] | Induces significant withdrawal symptoms.[3] | Induces robust withdrawal symptoms.[4] |
Note: The table above summarizes qualitative findings. Specific quantitative data from head-to-head comparative studies on the severity of withdrawal signs are needed for a complete assessment.
Experimental Methodologies
A comprehensive assessment of the abuse potential of a novel compound involves a battery of in vitro and in vivo experiments. The following are detailed descriptions of the key experimental protocols relevant to the evaluation of this compound.
In Vitro Assays
This assay determines the potency and efficacy of a compound to activate G-protein signaling downstream of the MOR.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-hMOR).[2]
-
Principle: The assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Increased [³⁵S]GTPγS binding indicates G-protein activation.
-
Protocol Outline:
-
Membranes are prepared from CHO-hMOR cells.
-
Membranes are incubated with varying concentrations of the test compound (e.g., this compound, morphine, oxycodone) in the presence of GDP and [³⁵S]GTPγS.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
The reaction is terminated, and unbound [³⁵S]GTPγS is separated from membrane-bound radioactivity by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) for each compound.
-
This assay assesses the ability of a compound to promote the interaction between the activated MOR and β-arrestin-2.
-
Technology: PathHunter® β-arrestin recruitment assay (DiscoverX).[5][6]
-
Principle: This is a cell-based enzyme fragment complementation assay. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is measured using a chemiluminescent substrate.[5]
-
Protocol Outline:
-
PathHunter® cells co-expressing the tagged MOR and β-arrestin are plated in microplates.
-
Cells are treated with varying concentrations of the test compound.
-
Following an incubation period, the detection reagents, including the chemiluminescent substrate, are added.
-
The chemiluminescent signal is measured using a luminometer.
-
Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
In Vivo Assays
This model is used to evaluate the physical dependence potential of an opioid.
-
Animals: Typically, rats or mice are used.
-
Principle: Animals are chronically treated with the test opioid to induce physical dependence. Subsequently, an opioid antagonist, naloxone (B1662785), is administered to precipitate a withdrawal syndrome. The severity of the withdrawal is then quantified by observing and scoring various behavioral and physiological signs.[7]
-
Protocol Outline:
-
Animals are treated with the test compound (e.g., this compound or a comparator like oxycodone) for a sustained period (e.g., several days).
-
Following the chronic treatment phase, animals are challenged with an injection of naloxone.
-
Immediately after naloxone administration, animals are observed for a defined period, and a checklist of withdrawal signs is scored. These signs may include jumping, wet dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.
-
A global withdrawal score is calculated for each animal.
-
The scores are compared between the different treatment groups.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: MOR signaling: G-protein vs. β-arrestin pathways.
Caption: Workflow for assessing the abuse potential of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, through its dual action as a partial MOR agonist with biased signaling away from β-arrestin-2 recruitment and as a σ1R antagonist, holds promise as an analgesic with a potentially reduced abuse liability compared to conventional full MOR agonists. The observation of reduced naloxone-precipitated withdrawal signs provides initial in vivo support for this hypothesis.
However, to provide a more definitive assessment, further head-to-head preclinical studies are essential. Specifically, quantitative data from conditioned place preference and intravenous self-administration studies comparing this compound with gold-standard opioids like morphine and oxycodone are critically needed. These studies would provide direct measures of the rewarding and reinforcing properties of this compound, which are key predictors of abuse potential. A comprehensive evaluation incorporating these missing data points will be crucial for fully characterizing the abuse liability profile of this compound and its potential as a safer alternative for the management of pain.
References
- 1. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Acute and Repeated Administration of Oxycodone and Naloxone-Precipitated Withdrawal on Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the subjective, psychomotor and physiological effects of intravenous nalbuphine and morphine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Operational definition of precipitated opioid withdrawal [frontiersin.org]
A Comparative Analysis of EST73502's Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel analgesic compound EST73502 with established pain therapeutics across a range of preclinical pain models. The data presented herein is intended to offer a clear perspective on the potential of this compound as a future therapeutic agent for pain management.
This compound is a first-in-class dual-action molecule, functioning as both a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist.[1] This unique mechanism of action suggests a potential for potent analgesia with a favorable side-effect profile compared to traditional opioid analgesics. This guide will delve into the experimental data supporting the efficacy of this compound and provide a comparative framework against standard-of-care analgesics.
Comparative Efficacy of Analgesics in Rodent Pain Models
The following tables summarize the quantitative efficacy of this compound and other common analgesics in various well-established rodent models of pain. These models are designed to represent different clinical pain states, including acute nociceptive pain, inflammatory pain, and neuropathic pain.
| Acute Nociceptive Pain Model | Paw Pressure Test (Rodent) | |
| Compound | ED50 (mg/kg, p.o.) | Reference |
| This compound | 14 | [1] |
| Inflammatory Pain Models | Formalin Test (Mouse) - Late Phase | |
| Compound | Effective Dose (mg/kg) | Reference |
| This compound | Not explicitly stated, but effective in reducing inflammatory pain | |
| Neuropathic Pain Model | Chronic Constriction Injury (CCI) / Partial Sciatic Nerve Ligation (PSNL) (Rodent) | |
| Compound | Effective Dose (mg/kg, i.p.) | Reference |
| This compound | 5 (attenuates mechanical allodynia) | [1] |
Signaling Pathway of this compound
The dual mechanism of this compound targets two key players in the modulation of pain signals. As a MOR agonist, it mimics the action of endogenous opioids, leading to the inhibition of nociceptive signal transmission. Concurrently, its σ1R antagonist activity is thought to counteract the pronociceptive effects that can be mediated by σ1R activation, potentially mitigating opioid-induced hyperalgesia and tolerance.
Caption: Signaling pathway of this compound.
Experimental Workflows
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking chronic nerve compression injuries in humans.
Caption: Workflow for the CCI model.
Formalin Test for Inflammatory Pain
The formalin test is a model of continuous inflammatory pain that allows for the assessment of a compound's effects on both acute and tonic pain phases.
Caption: Workflow for the Formalin test.
Detailed Experimental Protocols
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
-
Animals: Adult male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
The biceps femoris and the gluteus superficialis muscles are separated by blunt dissection to expose the common sciatic nerve.
-
Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve at 1 mm intervals.[2] The ligatures are tightened until a slight constriction of the nerve is observed.
-
The muscle layer is closed with sutures, and the skin is closed with wound clips.
-
-
Post-operative Care: Animals are allowed to recover for a period of 7-14 days, during which they develop mechanical allodynia.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined before and after drug administration.
2. Formalin Test in Mice
-
Animals: Adult male Swiss Webster mice (20-25g) are used.
-
Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate to the testing environment.[3]
-
Drug Administration: this compound or a comparator drug is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A 20 µl volume of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[3]
-
Behavioral Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for two distinct periods: 0-5 minutes (Phase 1, acute nociceptive pain) and 15-30 minutes (Phase 2, inflammatory pain).[3]
3. Carrageenan-Induced Paw Edema in Rats
-
Animals: Adult male Wistar rats (180-200g) are used.
-
Drug Administration: Test compounds are administered prior to carrageenan injection.
-
Induction of Inflammation: 0.1 ml of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[4][5]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The difference in paw volume between the treated and untreated paws is calculated as the degree of edema.
4. Bone Cancer Pain Model in Mice
-
Animals: Adult male C3H/HeJ mice are used.
-
Tumor Cell Implantation:
-
Mice are anesthetized, and the femur is exposed.
-
A small hole is drilled into the distal femur, and sarcoma cells are injected into the intramedullary cavity.
-
The hole is sealed with bone wax.
-
-
Behavioral Assessment: Pain behaviors, such as guarding of the affected limb and mechanical allodynia (assessed with von Frey filaments), are measured at various time points after tumor cell implantation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of EST73502
The following provides critical guidance for the proper disposal of EST73502, a dual μ-opioid receptor agonist and σ1 receptor antagonist.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a clinical candidate, this compound should be managed as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[3][4]
Key Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₆F₂N₂O₂[1] |
| Molecular Weight | 352.42 g/mol [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to mitigate risks. The following protocol outlines the necessary steps for its safe collection and removal.
-
Waste Identification and Segregation :
-
Containerization :
-
Labeling :
-
Accumulation and Storage :
-
Request for Pickup :
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult and adhere to all local, state, and federal regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 6. Chemical Waste Disposal (WASTe) | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling EST73502
For Immediate Implementation: This document outlines crucial safety and logistical information for the handling and disposal of EST73502, a potent dual μ-opioid receptor agonist and σ1 receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedural guidelines to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, biologically active pharmaceutical compounds.
A thorough risk assessment conducted by qualified environmental, health, and safety (EHS) professionals is mandatory before any handling of this compound. These guidelines should be used as a starting point for developing comprehensive, site-specific safety protocols.
I. Personal Protective Equipment (PPE) Protocol
The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[1] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Enhanced Precautions (for high-concentration or aerosol-generating procedures) |
| Low-Concentration Solution Handling (<1 mg/mL) | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Lab coat | - Chemical splash goggles - Face shield - Chemical-resistant apron over lab coat |
| High-Concentration Solution Handling (>1 mg/mL) | - Double nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene) - Chemical splash goggles - Lab coat - Disposable sleeves | - Full-face respirator with appropriate cartridges for organic vapors and particulates - Chemical-resistant suit (e.g., Tyvek)[2] |
| Solid/Powder Handling (weighing, aliquoting) | - Double nitrile gloves - Chemical splash goggles - Lab coat - Disposable sleeves - N95 respirator (or higher) | - Powered Air-Purifying Respirator (PAPR)[3][4] - Full-face shield - Disposable, full-body protective suit[3] |
| Animal Dosing | - Double nitrile gloves - Safety glasses with side shields - Lab coat - Disposable sleeves | - Chemical splash goggles - N95 respirator if aerosolization is possible |
| Waste Disposal | - Double nitrile gloves - Chemical splash goggles - Lab coat | - Face shield - Chemical-resistant apron |
Key Considerations for PPE Selection:
-
Gloves: Always wear two pairs of nitrile gloves. For handling high concentrations or for prolonged tasks, consider using thicker, more resistant gloves like neoprene.[5] Check glove manufacturer's specifications for chemical resistance.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield are mandatory.
-
Respiratory Protection: The need for respiratory protection depends on the procedure's potential to generate airborne particles or aerosols. For handling solids, a NIOSH-approved N95 respirator is the minimum requirement. For high-energy operations or in case of a spill, a PAPR offers a higher level of protection.[3][4]
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a high risk of contamination, a disposable, full-body suit should be worn.[3]
II. Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
All waste generated from handling this compound must be segregated into clearly labeled, dedicated waste containers.
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed plastic bag or container | Incineration through a licensed hazardous waste disposal vendor. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collection by a licensed hazardous waste disposal vendor. Do not dispose of down the drain. |
| Sharps | Puncture-resistant sharps container | Incineration through a licensed hazardous waste disposal vendor. |
| Contaminated PPE | Labeled, sealed plastic bag | Incineration through a licensed hazardous waste disposal vendor. |
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
By implementing these rigorous safety protocols, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing critical drug development research.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 3. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
